Product packaging for Oxmetidine(Cat. No.:CAS No. 72830-39-8)

Oxmetidine

Cat. No.: B1206817
CAS No.: 72830-39-8
M. Wt: 399.5 g/mol
InChI Key: YTBDPHYVGACIPC-UHFFFAOYSA-N
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Description

Oxmetidine is a 2-aminopyrimidin-4(1H)-one derivative bearing a 1,3-benzodioxol-5-ylmethyl group at the 5-position and with a 4-(5-methyl-(1H)imidazol-4-yl)-3-thiabutyl substituent attached to the 2-amino group. It is a specific histamine H2-receptor antagonist. It has a role as an anti-ulcer drug and a H2-receptor antagonist. It is a member of imidazoles, a pyrimidone and a member of benzodioxoles.
specific histamine H2 receptor antagonist with MW around 1.8 times that of cimetidine;  differs from cimetidine by carrying an isocytosine ring instead of a cyanoguanidine in side chain;  RN given refers to parent cpd
See also: this compound Mesylate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N5O3S B1206817 Oxmetidine CAS No. 72830-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72830-39-8

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25)

InChI Key

YTBDPHYVGACIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4

Other CAS No.

72830-39-8

Related CAS

63204-23-9 (di-hydrochloride)

Synonyms

oxmetidine
oxmetidine dihydrochloride
SK and F 92994
SK and F-92994
SKF 92994

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Oxmetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a potent and specific histamine H2 receptor antagonist that was developed for the treatment of peptic ulcers and other conditions characterized by excessive gastric acid secretion. Although its clinical development was halted due to observations of hepatotoxicity, the study of its mechanism of action provides valuable insights into the pharmacology of H2 receptor antagonists and the broader field of gastric acid physiology. This technical guide offers an in-depth exploration of the molecular and cellular mechanisms underlying this compound's pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

This compound exerts its primary pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor, predominantly found on the basolateral membrane of gastric parietal cells.[1][2] By reversibly binding to this receptor, this compound prevents histamine from initiating the intracellular signaling cascade that leads to the secretion of hydrochloric acid into the stomach lumen.

Signaling Pathway of Histamine-Induced Gastric Acid Secretion

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates the adenylyl cyclase signaling pathway. This cascade ultimately results in the activation of the H+/K+-ATPase, also known as the proton pump, which is the final step in acid secretion. This compound, by blocking the initial step of histamine binding, effectively inhibits this entire downstream process.

Histamine H2 Receptor Signaling Pathway cluster_membrane Parietal Cell Membrane Histamine Histamine H2R H2 Receptor Histamine->H2R Binds This compound This compound G_Protein Gs Protein H2R->G_Protein Activates This compound->H2R Blocks AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Lumen Gastric Lumen H_ion->Lumen Secreted

Figure 1: Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells.

Quantitative Analysis of H2 Receptor Antagonism

ParameterThis compoundCimetidineRanitidineNotes
Relative Potency (IV, vs. Cimetidine) ~4x1x-Inhibition of impromidine-stimulated gastric acid secretion.[3]
Relative Potency (Oral, vs. Cimetidine) ~2x (molar basis)1x-[3]
pA2 (Guinea Pig Atria) Not Reported6.1 - 6.66.7 - 7.2pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
KB (Guinea Pig Atria) Not Reported7.9 x 10⁻⁷ MNot ReportedThe dissociation constant of the antagonist-receptor complex.

Note: The higher the pA2 value, the greater the antagonist's affinity for the receptor.

Experimental Protocols

Determination of H2 Receptor Antagonist Potency using Isolated Guinea Pig Atria

This classical pharmacological preparation is used to determine the potency of H2 receptor antagonists by measuring their ability to inhibit the positive chronotropic effect of histamine.

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected free and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Recording: The spontaneous beating rate of the atria is recorded isometrically using a force-displacement transducer connected to a polygraph.

  • Experimental Procedure:

    • A cumulative concentration-response curve to histamine is established.

    • The atria are washed, and a fixed concentration of the antagonist (e.g., this compound) is added to the organ bath and allowed to equilibrate.

    • A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

    • This process is repeated with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

    • For a competitive antagonist, the plot should be linear with a slope of 1. The x-intercept of the regression line provides the pA2 value.

Schild Plot Experimental Workflow Start Start: Isolated Guinea Pig Atria Histamine_CRC Generate Histamine Concentration-Response Curve (CRC) Start->Histamine_CRC Wash Wash Tissue Histamine_CRC->Wash Add_Antagonist Add Antagonist (e.g., this compound) Wash->Add_Antagonist Equilibrate Equilibrate Add_Antagonist->Equilibrate Histamine_CRC_Antagonist Generate Histamine CRC in presence of Antagonist Equilibrate->Histamine_CRC_Antagonist Calculate_DR Calculate Dose Ratio (DR) Histamine_CRC_Antagonist->Calculate_DR Repeat Repeat with different Antagonist concentrations Calculate_DR->Repeat Schild_Plot Construct Schild Plot: log(DR-1) vs -log[Antagonist] Calculate_DR->Schild_Plot Multiple data points Repeat->Wash Determine_pA2 Determine pA2 value Schild_Plot->Determine_pA2 End End: Quantify Antagonist Potency Determine_pA2->End

Figure 2: Experimental Workflow for Schild Analysis of an H2 Receptor Antagonist.
In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the biochemical consequence of H2 receptor activation and its inhibition by an antagonist.

Methodology:

  • Membrane Preparation: Gastric mucosal tissue is homogenized, and a crude membrane fraction rich in parietal cells is prepared by differential centrifugation.

  • Assay Conditions: The membrane preparation is incubated in a buffered solution containing ATP, an ATP-regenerating system, MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation and Inhibition: The assay is initiated by the addition of histamine to stimulate adenylyl cyclase activity. To test for inhibition, the antagonist (this compound) is pre-incubated with the membranes before the addition of histamine.

  • cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay or other sensitive detection methods.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the histamine-stimulated adenylyl cyclase activity (IC50) is determined.

Hepatotoxicity of this compound: A Mechanistic Overview

The clinical development of this compound was terminated due to findings of hepatotoxicity. In vitro studies have provided insights into the potential mechanism of this toxicity.

Inhibition of Mitochondrial Respiration

Studies using isolated rat hepatocytes have demonstrated that this compound induces dose- and time-dependent cytotoxicity. The underlying mechanism appears to be a direct effect on mitochondrial function. This compound has been shown to inhibit mitochondrial oxidative phosphorylation, leading to a significant decrease in intracellular ATP levels. This depletion of cellular energy ultimately results in cell death. The specific site of action within the mitochondria is thought to be in the electron transport chain, prior to ubiquinone oxidoreductase (Complex I).

This compound-Induced Hepatotoxicity This compound This compound Mitochondrion Hepatocyte Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain (Complex I) This compound->ETC Inhibits Mitochondrion->ETC OxPhos Oxidative Phosphorylation ETC->OxPhos ATP_Depletion ATP Depletion ETC->ATP_Depletion ATP_Production ATP Production OxPhos->ATP_Production Cell_Death Hepatocyte Death ATP_Depletion->Cell_Death

Figure 3: Proposed Mechanism of this compound-Induced Hepatotoxicity.

While the formation of reactive metabolites is a common mechanism of drug-induced liver injury, direct evidence for the involvement of such metabolites in this compound's toxicity is not prominently featured in the available literature. The primary mechanism appears to be direct mitochondrial impairment.

Conclusion

This compound is a classic example of a potent, competitive histamine H2 receptor antagonist. Its mechanism of action is well-defined within the context of gastric acid secretion, involving the blockade of the histamine-induced adenylyl cyclase signaling pathway in parietal cells. While its clinical utility was ultimately limited by hepatotoxicity, the investigation into its adverse effects has provided valuable knowledge regarding drug-induced liver injury, highlighting the critical role of mitochondrial function. The experimental protocols and quantitative data presented in this guide offer a framework for the continued study and development of safer and more effective therapies for acid-related disorders.

References

An In-depth Technical Guide to the Synthesis and Characterization of Oxmetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxmetidine is a potent and specific histamine H2-receptor antagonist, a class of drugs that revolutionized the treatment of peptic ulcers and other acid-related gastrointestinal disorders by effectively suppressing gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While specific proprietary synthesis and characterization data are not publicly available, this document outlines a plausible synthetic route based on established organic chemistry principles and details the expected analytical and biological characterization methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-ulcer agents.

Introduction

This compound, with the development code SKF 92994, emerged as a second-generation histamine H2-receptor antagonist following the groundbreaking success of cimetidine.[3] Histamine H2-receptor antagonists competitively inhibit the action of histamine at the H2 receptors on the parietal cells of the stomach lining, leading to a reduction in gastric acid production.[2][4] This mechanism of action is crucial in the management of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. This compound was developed with the aim of improving upon the potency and pharmacokinetic profile of earlier H2 blockers.

Synthesis of this compound

While the precise, industrial-scale synthesis of this compound is proprietary, a plausible synthetic pathway can be devised based on its chemical structure: 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]pyrimidin-4(1H)-one. The synthesis can be conceptually divided into the preparation of two key intermediates: the pyrimidinone core and the imidazole-containing side chain, followed by their coupling.

A generalized synthetic scheme is presented below:

Synthesis_of_this compound cluster_pyrimidine Pyrimidine Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Final Coupling A 1,3-Benzodioxole-5-carbaldehyde Reaction1 Reaction1 A->Reaction1 Knoevenagel condensation B Ethyl acetoacetate B->Reaction1 C Guanidine Reaction2 Reaction2 C->Reaction2 D 2-Amino-5-(1,3-benzodioxol-5-ylmethyl)pyrimidin-4(1H)-one (Intermediate 1) Intermediate_A Intermediate Reaction1->Intermediate_A Intermediate_A->Reaction2 Cyclocondensation Reaction2->D E 4-Methyl-1H-imidazole Reaction3 Reaction3 E->Reaction3 Mannich reaction F Formaldehyde F->Reaction3 G Cysteamine Reaction4 Reaction4 G->Reaction4 H 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethanamine (Intermediate 2) Intermediate_B Intermediate Reaction3->Intermediate_B Intermediate_B->Reaction4 Thiol addition Reaction4->H D_c Intermediate 1 Reaction5 Reaction5 D_c->Reaction5 Nucleophilic substitution H_c Intermediate 2 H_c->Reaction5 I This compound Reaction5->I

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Synthesis of 2-Amino-5-(1,3-benzodioxol-5-ylmethyl)pyrimidin-4(1H)-one (Intermediate 1):

  • Step 1: Knoevenagel Condensation. 1,3-Benzodioxole-5-carbaldehyde is condensed with ethyl acetoacetate in the presence of a base like piperidine in a suitable solvent such as ethanol. The reaction mixture is heated to reflux, followed by cooling and crystallization to yield the intermediate product.

  • Step 2: Cyclocondensation. The product from Step 1 is reacted with guanidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol. The mixture is refluxed for several hours. After cooling, the product is precipitated by acidification, filtered, and purified by recrystallization.

Synthesis of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethanamine (Intermediate 2):

  • Step 1: Mannich Reaction. 4-Methyl-1H-imidazole is reacted with formaldehyde and a suitable amine (e.g., dimethylamine) to form the corresponding Mannich base.

  • Step 2: Thiol Addition. The Mannich base is then reacted with cysteamine. The reaction involves the displacement of the amine by the thiol group of cysteamine to form the desired side-chain intermediate.

Final Coupling to Yield this compound:

  • Intermediate 1 is reacted with a suitable activating agent to facilitate nucleophilic substitution.

  • Intermediate 2 is then added to the reaction mixture. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

  • The final product, this compound, is isolated and purified using techniques such as column chromatography and recrystallization.

Characterization of this compound

The comprehensive characterization of this compound is essential to confirm its identity, purity, and pharmacological properties. This involves a combination of spectroscopic, chromatographic, and biological assays.

Physicochemical and Spectroscopic Characterization
Parameter Expected Value / Observation
Molecular Formula C₁₉H₂₁N₅O₃S
Molecular Weight 399.47 g/mol
Appearance White to off-white crystalline solid
Melting Point Not reported
Solubility Soluble in dilute aqueous acid
¹H NMR Characteristic peaks for aromatic, pyrimidinone, imidazole, and aliphatic protons.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O, C=N, and C-S functional groups.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantification in biological matrices.

HPLC Parameters Typical Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
Retention Time Specific to the exact chromatographic conditions.
Biological Characterization

The biological activity of this compound is primarily assessed through its ability to antagonize the histamine H2 receptor.

3.3.1. Histamine H2 Receptor Binding Assay (Hypothetical Protocol)

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig fundic mucosa).

  • Binding Reaction: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) in the presence of varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

3.3.2. In Vitro Functional Assay: Inhibition of Histamine-Stimulated Acid Secretion (Hypothetical Protocol)

  • Tissue Preparation: Isolated rabbit gastric glands or parietal cells are prepared.

  • Stimulation: The prepared cells are stimulated with histamine to induce acid secretion, which can be measured indirectly by the accumulation of a weak base like [¹⁴C]-aminopyrine.

  • Inhibition: The ability of varying concentrations of this compound to inhibit the histamine-stimulated aminopyrine accumulation is measured.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition (IC₅₀) is calculated.

Mechanism of Action: Signaling Pathway

This compound exerts its pharmacological effect by blocking the histamine H2 receptor on gastric parietal cells. This action interrupts the signaling cascade that leads to gastric acid secretion.

H2_Receptor_Signaling cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2 Receptor Histamine->H2R Binds and Activates This compound This compound This compound->H2R Competitively Inhibits G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates and Activates H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen Secreted into

Caption: Signaling pathway of histamine H2 receptor and its inhibition by this compound.

The binding of histamine to the H2 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the H+/K+ ATPase (proton pump) located on the apical membrane of the parietal cell. The activated proton pump secretes hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), leading to the formation of hydrochloric acid. This compound, by blocking the initial step of histamine binding, prevents this entire cascade, thereby reducing gastric acid secretion.

Conclusion

This compound represents a significant advancement in the class of histamine H2-receptor antagonists. This guide has provided a theoretical framework for its synthesis and a detailed overview of the analytical and biological methods required for its comprehensive characterization. While specific experimental data for this compound are limited in the public domain, the methodologies outlined here are based on well-established principles in medicinal chemistry and pharmacology. This document serves as a foundational resource for scientists and researchers engaged in the ongoing effort to develop more effective treatments for acid-related gastrointestinal diseases.

References

In Vitro Pharmacodynamics of Oxmetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a potent and specific histamine H2-receptor antagonist, recognized for its role in the inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, receptor affinity, and functional effects on gastric acid-secreting cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and gastrointestinal pharmacology.

Core Mechanism of Action: Histamine H2-Receptor Antagonism

This compound exerts its primary pharmacological effect through competitive antagonism at the histamine H2-receptor. In the parietal cells of the gastric mucosa, histamine binding to H2-receptors initiates a signaling cascade that leads to the secretion of gastric acid. This compound competitively blocks this binding, thereby inhibiting the downstream signaling pathways and reducing acid production.

Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion and its Inhibition by this compound

The binding of histamine to its H2-receptor on parietal cells activates a Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various cellular substrates, ultimately leading to the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion. This compound, by blocking the H2-receptor, prevents the initiation of this cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2-Receptor Histamine->H2R Binds to This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis node1 Isolate Gastric Mucosal Cells (Guinea Pig) node2 Homogenize Cells node1->node2 node3 Incubate Membrane Preparation with: - ATP - Histamine (agonist) - this compound (antagonist) node2->node3 node4 Terminate Reaction node3->node4 node5 Measure cAMP Concentration node4->node5 node6 Construct Dose-Response Curves & Calculate pA2 node5->node6 cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis node1 Isolate Gastric Glands node2 Enrich for Parietal Cells (e.g., density gradient centrifugation) node1->node2 node3 Incubate Parietal Cells with: - [14C]-Aminopyrine - Histamine (stimulant) - this compound (inhibitor) node2->node3 node4 Separate Cells from Supernatant node3->node4 node5 Lyse Cells & Measure Intracellular [14C] node4->node5 node6 Calculate Aminopyrine Accumulation Ratio node5->node6

Oxmetidine and the Histamine H2 Receptor: A Technical Overview of Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Histamine H2 Receptor Antagonism

Oxmetidine is a histamine H2 receptor antagonist designed to inhibit gastric acid secretion. Like other drugs in its class, such as cimetidine and ranitidine, it competitively blocks the action of histamine at H2 receptors on the basolateral membrane of gastric parietal cells. This action reduces the production of cyclic AMP (cAMP) and consequently decreases the secretion of gastric acid.

Quantitative Data: Relative Potency of this compound

Direct binding affinity constants for this compound are not prevalent in the accessible literature. However, several studies have established its potency relative to cimetidine, a well-characterized H2 antagonist. These findings are summarized below.

Comparison Conditions Relative Potency of this compound to Cimetidine Reference
Inhibition of Impromidine-Stimulated Gastric Acid SecretionIntravenous InfusionApproximately 4 times as potent (weight for weight)[1][2]
Inhibition of Food-Stimulated Gastric Acid SecretionIntravenous InfusionApproximately 2 times as potent (weight for weight)[1][2]
Inhibition of Gastric Acid SecretionOral AdministrationNo difference in weight-for-weight potency; 2 times as potent on a molar basis[1]

Note: The differences in relative potency between intravenous and oral administration are likely attributable to the first-pass metabolism of this compound.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Upon activation by an agonist like histamine, a conformational change in the receptor leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In the case of gastric parietal cells, this cascade results in the stimulation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R G_protein G Protein (Gαs, Gβγ) H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαs activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets leading to This compound This compound (Antagonist) This compound->H2R blocks

Histamine H2 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

Characterization of a compound's binding affinity for the histamine H2 receptor is typically achieved through radioligand binding assays. Below is a representative protocol for a competitive binding assay.

Objective:

To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound (e.g., this compound) for the histamine H2 receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials and Reagents:
  • Receptor Source: Cell membranes prepared from cells expressing the histamine H2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H2 receptor antagonist, such as [³H]-Tiotidine or [³H]-Cimetidine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled H2 receptor antagonist (e.g., 10 µM Ranitidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail and Counter.

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the H2 receptor to a sufficient density.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration (to be determined empirically).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kₐ), and the membrane suspension.

    • Non-specific Binding: Add assay buffer, the radioligand, the non-specific binding control, and the membrane suspension.

    • Competitive Binding: Add assay buffer, the radioligand, serially diluted concentrations of the test compound (this compound), and the membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (to be determined from association/dissociation kinetic experiments).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound's concentration.

  • Determine IC₅₀:

    • Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

      • Where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Assay_Setup Assay Plate Setup (Total, Non-specific, Competitive) Receptor_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution ([³H]-Tiotidine) Radioligand_Prep->Assay_Setup Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Plot_Curve Plot Competition Curve Calc_Binding->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50 Calc_Ki Calculate Kᵢ (Cheng-Prusoff) Determine_IC50->Calc_Ki

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

While this compound was a potent histamine H2 receptor antagonist, its clinical development was halted due to hepatotoxicity. The available data indicates that it possesses greater potency than cimetidine under various conditions. The mechanisms of its action are understood through the well-established Gs-coupled signaling pathway of the H2 receptor. The characterization of such antagonists relies on standard pharmacological techniques like competitive radioligand binding assays, which provide a quantitative measure of a compound's affinity for its target receptor. Further research into the structure-activity relationships of this compound and its analogs could provide insights into the structural motifs responsible for both its therapeutic efficacy and its toxicological profile.

References

Preclinical Pharmacology of Oxmetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxmetidine is a histamine H2-receptor antagonist that was developed for the treatment of peptic ulcers and other gastric acid-related disorders. As a member of the same pharmacological class as cimetidine and ranitidine, its primary mechanism of action is the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. Preclinical evaluation of this compound revealed it to be a potent H2-receptor antagonist. However, its clinical development was halted due to findings of hepatotoxicity. This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and toxicology. Due to the termination of its development, publicly available preclinical data, particularly regarding pharmacokinetics and in vivo efficacy in animal models, is limited. This document summarizes the accessible information and provides context based on standard preclinical testing paradigms for this class of drugs.

Mechanism of Action: Histamine H2-Receptor Antagonism

This compound exerts its pharmacological effect by acting as a selective and competitive antagonist at the histamine H2 receptor. These receptors are located on the basolateral membrane of parietal cells in the gastric mucosa.

Signaling Pathway of Gastric Acid Secretion

The binding of histamine to H2 receptors initiates a G-protein-coupled signaling cascade that results in the secretion of gastric acid. This compound blocks this pathway at the receptor level.

Histamine H2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds and Activates This compound This compound This compound->H2_Receptor Binds and Blocks G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylate Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates and Activates H_ion H+ Proton_Pump->H_ion Secretes into Gastric Lumen

Caption: Histamine H2 Receptor Signaling Pathway for Gastric Acid Secretion.

Pharmacodynamics

Publicly available preclinical pharmacodynamic data for this compound is sparse. The following table includes comparative data from clinical studies, which provide an indication of its potency relative to cimetidine.

Table 1: Comparative Potency of this compound and Cimetidine in Humans

Parameter This compound Cimetidine Study Conditions Reference
Potency Ratio (IV, weight for weight) ~4x more potent 1x Inhibition of impromidine-stimulated gastric acid secretion [1]
Potency Ratio (IV, weight for weight) ~2x more potent 1x Inhibition of food-stimulated gastric acid secretion [1]

| Potency Ratio (Oral, molar basis) | ~2x more potent | 1x | Inhibition of gastric acid secretion |[1][2] |

Experimental Protocols

While specific data for this compound is not available, a standard competitive radioligand binding assay would be used to determine its affinity (Ki) for the H2 receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare cell membranes expressing H2 receptors inc1 Incubate membranes, radioligand, and this compound/vehicle prep1->inc1 prep2 Prepare radioligand (e.g., [3H]-tiotidine) prep2->inc1 prep3 Prepare serial dilutions of this compound prep3->inc1 sep1 Separate bound from free radioligand (filtration) inc1->sep1 det1 Quantify radioactivity (scintillation counting) sep1->det1 det2 Calculate specific binding det1->det2 det3 Determine IC50 and Ki values det2->det3 Pylorus_Ligated_Rat_Model_Workflow start Fast rats (18-24 hours) administer_drug Administer this compound or vehicle start->administer_drug anesthetize Anesthetize rats administer_drug->anesthetize surgery Perform laparotomy and ligate the pylorus anesthetize->surgery suture Suture the abdominal wall surgery->suture recovery Allow gastric juice to accumulate (e.g., 4 hours) suture->recovery euthanize Euthanize rats recovery->euthanize collect_juice Collect gastric contents euthanize->collect_juice measure Measure volume, pH, and titratable acidity collect_juice->measure end Calculate percent inhibition of acid secretion measure->end

References

An In-Depth Technical Guide to Oxmetidine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine, also known by its development code SKF 92994, is a potent histamine H2 receptor antagonist.[1] Like other drugs in its class, such as cimetidine and ranitidine, this compound was developed to inhibit gastric acid secretion and was investigated for the treatment of peptic ulcers and related gastrointestinal disorders.[2] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a derivative of 2-aminopyrimidin-4(1H)-one, featuring a 1,3-benzodioxol-5-ylmethyl group at the 5-position and a 4-(5-methyl-(1H)imidazol-4-yl)-3-thiabutyl substituent attached to the 2-amino group.[3]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one
SMILES String CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4
InChI Key YTBDPHYVGACIPC-UHFFFAOYSA-N
Chemical Formula C19H21N5O3S
CAS Number 72830-39-8

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Cimetidine

PropertyThis compoundCimetidine
Molecular Weight 399.47 g/mol 252.34 g/mol [4]
logP (experimental) 2.11[3]0.4
Melting Point Not available141-143 °C
Boiling Point Not availableNot available
pKa Not available6.8
Aqueous Solubility Not available1.14 g/100 mL at 37 °C

Pharmacology

Mechanism of Action

This compound functions as a selective and competitive antagonist of the histamine H2 receptor. Histamine, a key signaling molecule, stimulates gastric acid secretion by binding to H2 receptors on parietal cells in the stomach lining. This interaction activates a Gs protein-coupled signaling cascade. This compound competitively blocks the binding of histamine to these receptors, thereby inhibiting the downstream signaling pathway that leads to the secretion of gastric acid.

Signaling Pathway

The binding of histamine to the H2 receptor initiates a signal transduction cascade that results in the activation of the proton pump (H+/K+ ATPase), the final step in acid secretion. This compound's antagonism of the H2 receptor disrupts this pathway.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds to This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes

Histamine H2 Receptor Signaling Pathway and the Action of this compound.
Potency and Efficacy

Clinical studies have demonstrated that this compound is a more potent H2 receptor antagonist than cimetidine on a weight-for-weight basis when administered intravenously. However, due to first-pass metabolism, its oral potency is comparable to that of cimetidine on a weight-for-weight basis, though it is twice as potent on a molar basis.

Experimental Protocols

General Synthesis Workflow

The synthesis of H2 receptor antagonists like this compound typically involves a multi-step process. A generalized workflow for the synthesis and characterization of such a compound is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., imidazole and pyrimidinone precursors) Step1 Step 1: Synthesis of Key Intermediates Start->Step1 Step2 Step 2: Coupling of Side Chain to Pyrimidinone Core Step1->Step2 Step3 Step 3: Final Moiety Installation Step2->Step3 Purification Purification (e.g., Crystallization, Chromatography) Step3->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Confirms Connectivity MS Mass Spectrometry (HRMS, Fragmentation) Characterization->MS Confirms Mass & Formula End Pure this compound Characterization->End

General workflow for the synthesis and characterization of an H2 receptor antagonist.
Characterization Methodologies

NMR spectroscopy is a critical technique for elucidating the chemical structure of organic molecules. For a novel compound like this compound, both ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms.

  • ¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns, which helps in assigning the protons to their respective positions in the molecule.

  • ¹³C NMR: Would provide information on the number of unique carbon environments and their chemical shifts, confirming the carbon skeleton of the molecule.

While specific NMR data for this compound is not publicly available, a general protocol for acquiring such data would involve dissolving a pure sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquiring the spectra on a high-field NMR spectrometer.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern, which can provide further structural information.

A general procedure would involve introducing a solution of the purified compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI) and analyzing the resulting ions.

Pharmacological Evaluation Protocols

Objective: To determine the binding affinity of this compound for the histamine H2 receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human H2 receptor.

  • Radioligand Binding: Incubate the membranes with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) in the presence of varying concentrations of this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

General Protocol:

  • Animal Model: Use a suitable animal model, such as the pylorus-ligated rat or a dog with a gastric fistula.

  • Drug Administration: Administer this compound via the desired route (e.g., oral or intravenous).

  • Stimulation of Acid Secretion: Induce gastric acid secretion using a secretagogue such as histamine or pentagastrin.

  • Gastric Juice Collection: Collect gastric juice at specified time intervals.

  • Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with a standard base.

  • Data Analysis: Calculate the percentage inhibition of acid secretion at different doses of this compound to determine its potency (e.g., ED50).

Conclusion

This compound is a potent histamine H2 receptor antagonist with a chemical structure designed for effective inhibition of gastric acid secretion. While detailed experimental protocols and a complete physicochemical profile are not widely published, this guide provides a comprehensive overview of its known chemical and pharmacological properties based on available data. The provided generalized workflows for synthesis, characterization, and pharmacological evaluation offer a framework for researchers working with this or similar compounds. Further investigation into the specific experimental details from historical or proprietary sources would be necessary for a complete and replicable understanding of this compound.

References

Early-Phase Research on Oxmetidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxmetidine (SKF 92994) is a potent, selective histamine H2-receptor antagonist developed for the treatment of peptic ulcer disease. Early-phase research demonstrated its efficacy in inhibiting gastric acid secretion, with a potency greater than the first-generation H2-receptor antagonist, cimetidine. Clinical trials confirmed its ability to promote the healing of duodenal ulcers. However, the development of this compound was halted due to observations of hepatotoxicity. This technical guide provides a comprehensive overview of the core early-phase research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows.

Introduction

This compound is a derivative of 2-aminopyrimidin-4(1H)-one and was identified as a specific histamine H2-receptor antagonist.[1] Its primary mechanism of action involves the competitive blockade of histamine H2-receptors on the basolateral membrane of gastric parietal cells.[2] This action inhibits the histamine-stimulated pathway of gastric acid production and secretion, a key factor in the pathophysiology of peptic ulcer disease.[2] Early research aimed to characterize its pharmacological profile, assess its clinical efficacy and safety, and compare its performance to the then-standard-of-care, cimetidine.

Preclinical Pharmacology

In Vitro H2-Receptor Antagonist Activity

The primary in vitro method to determine the potency of H2-receptor antagonists like this compound is through the inhibition of histamine-stimulated adenylate cyclase activity in gastric mucosal cells. The binding of histamine to the H2-receptor activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger in the acid secretion pathway.

A key study evaluated the effect of this compound, cimetidine, and another antagonist, SKF 93479, on histamine-stimulated adenylate cyclase activity in guinea pig gastric mucosal cells. The results demonstrated a competitive antagonism for all three compounds, with the concentration-response curve for histamine shifting to the right in the presence of the antagonists. The potency of these antagonists was quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 1: In Vitro H2-Receptor Antagonist Potency

CompoundpA2 Value (± SEM)
This compound7.73 ± 0.21
Cimetidine6.81 ± 0.15
SKF 934798.45 ± 0.20
Data from a study on histamine-stimulated adenylate cyclase activity in guinea pig gastric mucosal cells.[3]

These results indicate that this compound is a more potent H2-receptor antagonist than cimetidine in this in vitro assay.[3]

Experimental Protocol: Histamine-Stimulated Adenylate Cyclase Assay

While the specific, detailed protocol for the this compound study is not fully available, a general methodology for this type of assay is as follows:

  • Preparation of Gastric Mucosal Cells:

    • Gastric mucosa is obtained from guinea pigs.

    • The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and pronase) to isolate gastric mucosal cells, including parietal cells.

    • The cells are washed and suspended in a suitable buffer.

  • Adenylate Cyclase Assay:

    • Aliquots of the cell suspension are incubated in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation, and magnesium ions.

    • Histamine, the agonist, is added at various concentrations to generate a concentration-response curve.

    • For antagonist studies, cells are pre-incubated with different concentrations of the antagonist (e.g., this compound, cimetidine) before the addition of histamine.

    • The reaction is initiated by the addition of the cell suspension and incubated for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by heating or the addition of acid.

  • cAMP Measurement:

    • The amount of cAMP produced is quantified using a competitive protein binding assay or radioimmunoassay.

  • Data Analysis:

    • Concentration-response curves for histamine in the absence and presence of the antagonist are plotted.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • The pA2 value is determined from the x-intercept of the Schild plot. A slope of the Schild regression line that is not significantly different from unity is indicative of competitive antagonism.

Clinical Pharmacology and Pharmacokinetics

Inhibition of Gastric Acid Secretion

Studies in healthy subjects and patients with duodenal ulcers demonstrated this compound's potent inhibitory effect on gastric acid secretion.

  • Potency Compared to Cimetidine:

    • Intravenously infused this compound was found to be approximately four times as potent as cimetidine on a weight-for-weight basis in inhibiting impromidine-stimulated gastric acid secretion.

    • When food was the stimulus, intravenous this compound was twice as potent as cimetidine.

    • After oral administration, this compound was twice as potent as cimetidine on a molar basis.

    • One study determined the plasma concentration for 50% inhibition (IC50) of acid output for this compound to be 0.50 µg/mL, indicating it is 2.5 times as potent as cimetidine.

  • Effect on Intragastric pH:

    • In a 24-hour monitoring study, this compound administered at a dose of 400 mg twice daily reduced the mean hourly 24-hour intragastric pH by 59%.

Pharmacokinetics

A study in 11 patients with peptic ulcer disease provided key pharmacokinetic parameters for this compound following single intravenous (100 mg) and oral (200 mg) doses.

Table 2: Pharmacokinetic Parameters of this compound

ParameterIntravenous (100 mg)Oral (200 mg)
Bioavailability-70% (range 53-91%)
Plasma Half-life (t½β)3.0 h-
Apparent Volume of Distribution (Vd)0.7 L/kg-
Total Plasma Clearance12.3 L/h-
Plasma Renal Clearance0.7 L/h-
Unchanged Drug in Urine6%3%

The plasma concentration curve after oral administration showed two maxima in most patients, with peak concentrations occurring between 45 and 210 minutes.

Clinical Efficacy in Duodenal Ulcer Healing

Several double-blind, randomized clinical trials were conducted to evaluate the efficacy of this compound in healing duodenal ulcers, often with cimetidine as a comparator.

Table 3: Duodenal Ulcer Healing Rates in Comparative Clinical Trials

StudyTreatmentDoseDurationHealing Rate (4 weeks)Healing Rate (8 weeks)
Corinaldesi et al.This compound400 mg b.i.d.4 weeks89.6% (17/19)-
Cimetidine1 g/day 4 weeks65.0% (13/20)-
Lööf et al.This compound400 mg b.i.d.4-8 weeks80%92%
Cimetidine1 g/day 4-8 weeks74%86%
Barbezat et al.This compound1 g/day 4-8 weeks73% (11/15)93% (14/15)
Cimetidine1 g/day 4-8 weeks87% (13/15)100% (15/15)
Gugler et al.This compound800 mg/day4-8 weeks78%94%
Cimetidine1000 mg/day4-8 weeks74%90%

These studies generally showed that this compound was at least as effective as cimetidine in promoting the healing of duodenal ulcers.

Experimental Protocol: Clinical Trial for Duodenal Ulcer

While specific protocols for each trial are not fully detailed in the available literature, a general methodology for such a clinical trial would include:

  • Patient Population:

    • Inclusion criteria: Adult outpatients with endoscopically confirmed active duodenal ulcers.

    • Exclusion criteria: Significant concomitant diseases, pregnancy, recent use of other anti-ulcer medications.

  • Study Design:

    • A double-blind, randomized, controlled trial.

    • Patients are randomly assigned to receive either this compound or the comparator drug (e.g., cimetidine).

  • Treatment Regimen:

    • Specified daily doses of the study drugs administered for a defined period (typically 4 to 8 weeks).

    • Use of antacids for symptomatic relief may be allowed and monitored.

  • Efficacy Assessment:

    • Endoscopy: Performed at baseline and at the end of the treatment period (e.g., 4 and 8 weeks) to assess ulcer healing, defined as the complete disappearance of the ulcer crater.

    • Symptom Assessment: Patients' ulcer-related symptoms (e.g., pain) are recorded, often using a diary or standardized questionnaire.

  • Safety Assessment:

    • Monitoring of adverse events.

    • Regular clinical, hematological, and biochemical laboratory tests.

  • Statistical Analysis:

    • Comparison of ulcer healing rates between treatment groups using appropriate statistical tests (e.g., chi-squared test).

    • Comparison of symptom relief and antacid consumption.

Toxicology: Hepatotoxicity

The clinical development of this compound was terminated due to findings of hepatotoxicity.

  • In Vitro Studies:

    • In isolated rat hepatocytes, this compound was associated with significant, dose- and time-dependent cytotoxicity, as assayed by trypan blue exclusion.

  • In Vivo Studies:

    • In contrast to the in vitro findings, in vivo experiments in rats, where this compound was administered intraperitoneally and orally, did not show significant changes in serum biochemistry (transaminases, alkaline phosphatase, etc.) or liver histopathology up to 72 hours after administration.

The discrepancy between the in vitro and in vivo findings suggests a complex mechanism of toxicity that may not be fully recapitulated in short-term animal models. The observed hepatotoxicity in clinical trials ultimately led to the discontinuation of its development.

Visualizations

Signaling Pathway

G cluster_parietal_cell Parietal Cell Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor binds G_Protein Gs Protein H2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump phosphorylates (activates) H_ion H+ Proton_Pump->H_ion secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump uptakes This compound This compound This compound->H2_Receptor blocks

Caption: Histamine H2-Receptor Signaling Pathway in Gastric Parietal Cells and the inhibitory action of this compound.

Experimental Workflow

G cluster_preclinical Preclinical In Vitro Assay cluster_clinical Clinical Trial Workflow A1 Isolate Guinea Pig Gastric Mucosal Cells A2 Prepare Adenylate Cyclase Assay Mixture A1->A2 A3 Incubate Cells with Histamine ± this compound A2->A3 A4 Measure cAMP Production A3->A4 A5 Schild Plot Analysis to Determine pA2 A4->A5 B1 Patient Screening & Inclusion (Endoscopically Proven Duodenal Ulcer) B2 Randomization B1->B2 B3 Treatment Period (4-8 weeks) B2->B3 B4a This compound Treatment Group B3->B4a B4b Cimetidine Treatment Group B3->B4b B5 End-of-Treatment Assessment B4a->B5 B4b->B5 B6 Endoscopic Evaluation (Ulcer Healing) B5->B6 B7 Symptom Assessment B5->B7 B8 Data Analysis B6->B8 B7->B8

Caption: Generalized experimental workflows for preclinical in vitro assessment and clinical trials of this compound.

Conclusion

The early-phase research on this compound characterized it as a potent histamine H2-receptor antagonist with greater in vitro and in vivo potency than cimetidine. Clinical trials supported its efficacy in the treatment of duodenal ulcers. However, the emergence of hepatotoxicity during clinical development led to the cessation of its investigation. The case of this compound serves as a significant example in drug development, highlighting the critical importance of thorough toxicological evaluation, even for compounds that demonstrate promising efficacy in early-phase studies. The data and methodologies presented in this whitepaper provide a valuable historical and scientific reference for researchers in the field of gastrointestinal pharmacology and drug development.

References

A Technical Guide to the Biological Activity Screening of Oxmetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of oxmetidine, a potent histamine H2 receptor antagonist. This document outlines the key pharmacological data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a histamine H2 receptor antagonist developed for the treatment of peptic ulcers and other conditions caused by excessive gastric acid secretion. Like other drugs in its class, its primary mechanism of action is the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing intracellular cyclic AMP (cAMP) levels and decreasing the secretion of gastric acid. This guide details the essential in vitro and in vivo assays used to characterize the biological activity of this compound.

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized through various preclinical and clinical studies. The following tables summarize the key quantitative data regarding its potency, efficacy, and pharmacokinetic profile.

Table 1: In Vivo Potency and Efficacy of this compound
ParameterSpeciesModelValueComparator (Cimetidine)Reference(s)
Relative Potency (IV) HumanImpromidine-stimulated gastric acid secretion~4 times more potent-[1][2]
Relative Potency (IV) HumanFood-stimulated gastric acid secretion~2 times more potent-[1][2]
Relative Potency (Oral) HumanMolar basis~2 times more potent-[1]
Duodenal Ulcer Healing Rate (4 weeks) HumanClinical Trial78-89.6%74%
Duodenal Ulcer Healing Rate (8 weeks) HumanClinical Trial92-94%86%
Table 2: Pharmacokinetic Properties of this compound in Humans
ParameterRouteValueReference(s)
Bioavailability Oral70% (range 53-91%)
Elimination Half-life (t½) IV3.0 hours
Apparent Volume of Distribution IV0.7 L/kg
Total Plasma Clearance IV12.3 L/h
Renal Clearance IV0.7 L/h
Urinary Excretion (unchanged) IV6%
Urinary Excretion (unchanged) Oral3%

Histamine H2 Receptor Signaling Pathway

This compound exerts its effect by blocking the histamine H2 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H2 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Inhibits Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Promotes

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological activity screening of this compound.

In Vitro H2 Receptor Antagonism: Isolated Guinea Pig Atrium Assay

This assay is a classic method for determining the potency of H2 receptor antagonists by measuring their ability to inhibit the positive chronotropic effect of histamine on the spontaneously beating guinea pig atrium.

Materials:

  • Adult guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Histamine dihydrochloride stock solution

  • This compound stock solution

  • Isotonic force transducer and data acquisition system

Protocol:

  • Humanely euthanize a guinea pig and quickly excise the heart.

  • Isolate the right atrium and suspend it in a 20 mL organ bath containing Krebs-Henseleit solution at 32°C, bubbled with 95% O2 / 5% CO2.

  • Connect the atrium to an isotonic force transducer under a resting tension of 1 g.

  • Allow the preparation to equilibrate for 60 minutes, with washes every 15 minutes.

  • Record the basal heart rate (beats per minute).

  • Construct a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate.

  • After washing the tissue and allowing it to return to baseline, add a known concentration of this compound and allow it to incubate for 30 minutes.

  • In the presence of this compound, repeat the cumulative concentration-response curve for histamine.

  • Repeat steps 7 and 8 with at least two other concentrations of this compound.

  • Data Analysis: Plot the log concentration of histamine against the change in heart rate for each concentration of this compound. Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.

In Vitro Cytotoxicity: Isolated Rat Hepatocyte Lactate Dehydrogenase (LDH) Release Assay

This assay assesses the potential hepatotoxicity of this compound by measuring the release of LDH from damaged hepatocytes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Hepatocyte isolation buffers (e.g., HBSS, collagenase solution)

  • Hepatocyte culture medium (e.g., William's Medium E)

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Hepatocyte Isolation:

    • Anesthetize the rat and perform a two-step in situ collagenase perfusion of the liver.

    • Excise the liver and gently disperse the hepatocytes in culture medium.

    • Purify the hepatocytes by low-speed centrifugation and determine cell viability (e.g., using trypan blue exclusion).

  • Cell Plating:

    • Plate the isolated hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well.

    • Allow the cells to attach for 2-4 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the plating medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium only) and a positive control for maximal LDH release (e.g., Triton X-100).

    • Incubate the plate for a predetermined time (e.g., 24 hours).

  • LDH Measurement:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Follow the instructions of the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Plot the concentration of this compound against the percentage of cytotoxicity to determine the CC50 (concentration causing 50% cytotoxicity).

Experimental Workflow for H2 Receptor Antagonist Screening

The screening of a potential H2 receptor antagonist like this compound typically follows a logical progression from in vitro to in vivo studies.

Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_safety Safety Assessment Binding_Assay Primary Screen: H2 Receptor Binding Assay (Determine Ki) Functional_Assay Secondary Screen: Functional Antagonism Assay (e.g., Guinea Pig Atrium, pA2) Binding_Assay->Functional_Assay Confirm Activity Parietal_Cell_Assay Cell-Based Assay: Isolated Parietal Cell Acid Secretion (IC50) Functional_Assay->Parietal_Cell_Assay Cellular Potency Gastric_Secretion Pharmacodynamic Model: Inhibition of Gastric Acid Secretion (e.g., Rat, Dog) Parietal_Cell_Assay->Gastric_Secretion In Vivo Efficacy Cytotoxicity Hepatocyte Cytotoxicity Assay (CC50) Parietal_Cell_Assay->Cytotoxicity Assess Safety PK_Studies Pharmacokinetic Studies: ADME Profile Gastric_Secretion->PK_Studies Exposure-Response Tox_Studies General Toxicology Studies PK_Studies->Tox_Studies Safety Profile

Caption: H2 Receptor Antagonist Screening Workflow.

Conclusion

The biological activity screening of this compound involves a multifaceted approach, combining in vitro and in vivo assays to determine its potency, efficacy, and safety profile. This technical guide provides a foundational understanding of the key experimental methodologies and quantitative data associated with the characterization of this H2 receptor antagonist. The provided protocols and workflows can serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Oxmetidine In Vitro Cell Culture: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a histamine H2-receptor antagonist, structurally related to cimetidine, that has been investigated for its effects on gastric acid secretion. While clinical development was halted due to observations of hepatotoxicity, the broader class of H2-receptor antagonists, particularly cimetidine, has garnered significant interest in oncology for its potential anti-neoplastic properties.[1][2] In vitro studies have demonstrated that cimetidine can inhibit cancer cell proliferation, induce apoptosis, and modulate cell adhesion, suggesting a potential role for related compounds like this compound in cancer therapy.[1][3][4] The anti-tumor effects of cimetidine appear to be mediated through various mechanisms, including modulation of the PI3K/Akt signaling pathway and effects on the tumor microenvironment.

These application notes provide a comprehensive overview of in vitro protocols for investigating the potential anti-cancer effects of this compound. Given the limited published research on this compound in cancer cell lines, the following protocols are largely adapted from established methodologies for the closely related compound, cimetidine. Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation: Quantitative Analysis of H2-Receptor Antagonist Effects on Cancer Cells

The following table summarizes quantitative data from in vitro studies on cimetidine, which can serve as a benchmark for designing and evaluating experiments with this compound.

ParameterCell LineTreatmentConcentrationResultReference
Cell Viability (MTT Assay) SGC-7901 (Gastric Cancer)Cimetidine1, 2, 4, 8, 16 mMDose-dependent inhibition of cell growth
MGC-803 (Gastric Cancer)Cimetidine1, 2, 4, 8, 16 mMDose-dependent inhibition of cell growth
Apoptosis (Flow Cytometry) SGC-7901 (Gastric Cancer)Cimetidine4 mMSignificant increase in apoptotic cells
Caspase-3 Activity SGC-7901 (Gastric Cancer)Cimetidine4 mMIncreased caspase-3 activity
Bax/Bcl-2 Ratio SGC-7901 (Gastric Cancer)Cimetidine4 mMIncreased Bax/Bcl-2 protein expression ratio
Cell Adhesion Colorectal Tumor Cell LineCimetidineNot specifiedInhibition of adhesion to endothelial cells

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells. The MTT assay measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest (e.g., SGC-7901, MGC-803)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Adhesion Assay

This protocol assesses the ability of this compound to inhibit the adhesion of cancer cells to an endothelial cell monolayer.

Materials:

  • Cancer cell line of interest (e.g., colorectal cancer cells)

  • Endothelial cell line (e.g., HUVEC)

  • Complete cell culture medium for both cell lines

  • This compound

  • 96-well plates

  • Fluorescent cell tracker dye (e.g., Calcein-AM)

  • Fluorescence microplate reader

Procedure:

  • Endothelial Monolayer Preparation: Seed endothelial cells in a 96-well plate and grow to confluence to form a monolayer.

  • Cancer Cell Labeling: Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.

  • Treatment: Pre-treat the labeled cancer cells and/or the endothelial monolayer with various concentrations of this compound for a specified time.

  • Co-culture: Add the pre-treated, labeled cancer cells to the endothelial monolayer and incubate for 1-2 hours to allow for adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of adhesion relative to the untreated control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies with cimetidine, this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating the caspase cascade.

G This compound This compound H2R H2 Receptor (?) This compound->H2R Antagonism PI3K PI3K H2R->PI3K Inhibition Akt Akt PI3K->Akt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Akt->Bax Activation Caspase Caspase Activation Bcl2->Caspase Inhibition Bax->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis G start Start: Select Cancer Cell Line culture Cell Culture and Maintenance start->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat prolif Cell Proliferation Assay (e.g., MTT) treat->prolif apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis adhesion Cell Adhesion Assay treat->adhesion end End: Data Analysis and Interpretation prolif->end pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt pathway proteins) apoptosis->pathway If apoptosis is observed apoptosis->end adhesion->end pathway->end

References

Application Notes and Protocols for Oxmetidine Use in Isolated Rat Hepatocyte Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine, a potent H2 receptor antagonist, was withdrawn from clinical trials due to hepatotoxicity. In vitro studies using isolated rat hepatocytes have been instrumental in elucidating the mechanisms of this toxicity. These application notes provide a detailed overview and protocols for utilizing isolated rat hepatocyte assays to evaluate the effects of this compound. The primary mechanism of this compound-induced hepatotoxicity is the inhibition of mitochondrial oxidative phosphorylation, leading to ATP depletion and subsequent cell death[1][2].

Data Presentation

The following tables summarize the dose- and time-dependent cytotoxic effects of this compound on isolated rat hepatocytes, as well as its impact on key cellular health indicators. The data presented are representative of findings reported in the scientific literature[1][3].

Table 1: Dose-Dependent Cytotoxicity of this compound in Isolated Rat Hepatocytes

This compound Concentration (mM)Incubation Time (hours)Cell Viability (%)LDH Leakage (% of Total)
0 (Control)295 ± 35 ± 2
0.1285 ± 515 ± 4
0.25260 ± 740 ± 6
0.5230 ± 670 ± 8
1.0210 ± 490 ± 5

Table 2: Time-Dependent Cytotoxicity of this compound (0.5 mM) in Isolated Rat Hepatocytes

Incubation Time (minutes)Cell Viability (%)
095 ± 2
3075 ± 5
6050 ± 6
12030 ± 6

Table 3: Effect of this compound on Intracellular ATP and Glutathione Levels in Isolated Rat Hepatocytes

This compound Concentration (mM)Incubation Time (minutes)Intracellular ATP (% of Control)Reduced Glutathione (GSH) (% of Control)
0 (Control)60100 ± 8100 ± 7
0.256065 ± 980 ± 6
0.56035 ± 755 ± 8
1.06015 ± 530 ± 5

Experimental Protocols

Isolation of Rat Hepatocytes

A standard two-step collagenase perfusion technique is utilized for the isolation of rat hepatocytes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Perfusion Buffer I (Calcium-free Hanks' Balanced Salt Solution with 0.5 mM EGTA)

  • Perfusion Buffer II (Williams' Medium E with 0.05% Collagenase Type IV)

  • Hepatocyte Wash Medium (Williams' Medium E with 10% Fetal Bovine Serum)

  • Peristaltic pump

  • Surgical instruments

Protocol:

  • Anesthetize the rat according to approved animal care protocols.

  • Perform a midline laparotomy to expose the portal vein.

  • Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at 37°C at a flow rate of 20-30 mL/min for 10-15 minutes.

  • Switch to Perfusion Buffer II and continue perfusion until the liver becomes soft and digested (approximately 10-20 minutes).

  • Excise the liver and transfer it to a sterile petri dish containing Hepatocyte Wash Medium.

  • Gently disperse the cells by combing through the liver capsule with a sterile cell rake.

  • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Wash the hepatocytes by centrifugation at 50 x g for 2 minutes. Repeat this step three times.

  • Resuspend the final cell pellet in the desired culture medium.

  • Determine cell viability and concentration using the Trypan Blue Exclusion Assay.

Assessment of this compound Cytotoxicity

a) Trypan Blue Exclusion Assay for Cell Viability

Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Take a 100 µL aliquot of the hepatocyte suspension.

  • Mix the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer with 10 µL of the mixture.

  • Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

b) Lactate Dehydrogenase (LDH) Leakage Assay

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Protocol:

  • Incubate isolated rat hepatocytes with varying concentrations of this compound for the desired time periods.

  • At the end of the incubation, collect the culture medium.

  • Centrifuge the medium at 500 x g for 5 minutes to pellet any detached cells.

  • Transfer the supernatant to a new tube.

  • Determine the LDH activity in the supernatant using a commercially available LDH assay kit, following the manufacturer's instructions.

  • To determine the total LDH content, lyse an equivalent number of untreated cells with 0.1% Triton X-100.

  • Calculate LDH leakage using the formula: LDH Leakage (%) = (LDH activity in supernatant / Total LDH activity) x 100

Mechanistic Assays

a) Measurement of Intracellular ATP Levels

Principle: ATP levels are a key indicator of cellular energy status and mitochondrial function.

Protocol:

  • Incubate hepatocytes with this compound.

  • At the end of the incubation period, rapidly lyse the cells to release intracellular ATP.

  • Measure ATP levels using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's protocol. The light produced is proportional to the ATP concentration.

  • Normalize the results to the protein concentration of the cell lysate.

b) Measurement of Reduced Glutathione (GSH) Levels

Principle: GSH is a major intracellular antioxidant, and its depletion is an indicator of oxidative stress.

Protocol:

  • Treat hepatocytes with this compound.

  • After incubation, lyse the cells.

  • Measure GSH levels using a commercially available glutathione assay kit. These kits are typically based on the reaction of GSH with a chromogenic substrate, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Normalize the results to the protein concentration of the cell lysate.

Visualizations

Experimental Workflow

G cluster_0 Hepatocyte Isolation cluster_1 This compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Mechanistic Studies A Rat Liver Perfusion (Collagenase) B Hepatocyte Dispersion A->B C Cell Filtration & Washing B->C D Incubate Hepatocytes with this compound C->D E Trypan Blue Exclusion (Viability) D->E F LDH Leakage Assay D->F G Intracellular ATP Measurement D->G H Glutathione (GSH) Assay D->H

Caption: Experimental workflow for assessing this compound toxicity in isolated rat hepatocytes.

Signaling Pathway of this compound-Induced Hepatotoxicity

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain (Complex I) This compound->ETC Inhibits GSH_depletion GSH Depletion (Oxidative Stress) This compound->GSH_depletion Induces Mitochondrion->ETC ATP_prod ATP Production ETC->ATP_prod Drives ATP_depletion ATP Depletion ETC->ATP_depletion Leads to Cell_death Hepatocyte Death (Necrosis) ATP_depletion->Cell_death Causes GSH_depletion->Cell_death Contributes to

Caption: Signaling pathway of this compound-induced cytotoxicity in rat hepatocytes.

References

Application Notes and Protocols for the Oral and Intravenous Administration of Oxmetidine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a histamine H2-receptor antagonist that was investigated for its potential to inhibit gastric acid secretion. While it showed potency, its development was discontinued, and as a result, detailed preclinical data in animal models are not extensively available in published literature. These application notes and protocols are compiled from the available information on this compound and supplemented with data from the closely related and well-studied H2-receptor antagonist, Cimetidine, to provide a comprehensive guide for researchers.

Comparative Pharmacokinetics of H2-Receptor Antagonists

The following tables summarize key pharmacokinetic parameters for this compound and Cimetidine. Data for this compound in animal models is limited, and human data is provided for context. Cimetidine data in dogs is included as a relevant animal model reference.

Table 1: Pharmacokinetic Parameters of this compound (Human Data)

ParameterIntravenous (100 mg)Oral (200 mg)
Bioavailability -70% (range 53-91%)
Plasma Half-life (t½β) 3.0 hNot explicitly stated
Apparent Volume of Distribution (Vd) 0.7 L/kgNot explicitly stated
Total Plasma Clearance 12.3 L/hNot explicitly stated
Plasma Renal Clearance 0.7 L/hNot explicitly stated
Urinary Excretion (unchanged drug) 6%3%

Table 2: Pharmacokinetic Parameters of Cimetidine in Dogs

ParameterIntravenousOral (5 mg/kg)
Bioavailability -75%
Plasma Half-life (t½) 1.6 hNot explicitly stated
Time to Peak Plasma Concentration (tmax) -0.5 h (fasted)

Mechanism of Action: H2-Receptor Antagonism

This compound, like other H2-receptor antagonists, competitively inhibits the action of histamine at the H2-receptors on the basolateral membrane of parietal cells in the stomach. This action reduces the production of gastric acid.

H2_Receptor_Antagonism cluster_parietal_cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PK Protein Kinase cAMP->PK activates PP Proton Pump (H+/K+-ATPase) PK->PP activates Acid_Secretion Gastric Acid Secretion PP->Acid_Secretion promotes Histamine Histamine Histamine->H2R binds & activates This compound This compound This compound->H2R competitively blocks

Mechanism of H2-Receptor Antagonists like this compound.

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of a substance like this compound in common animal models. These are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Oral Administration of this compound in Rats (Oral Gavage)

1. Objective: To administer a precise dose of this compound orally to a rat.

2. Materials:

  • This compound powder

  • Vehicle solution (e.g., sterile water, 0.5% methylcellulose)

  • Rat gavage needles (18-20 gauge, straight or curved, with a ball tip)

  • Syringes (1-3 mL)

  • Balance for weighing the animal

  • Appropriate personal protective equipment (PPE)

3. Procedure:

  • Dose Calculation and Preparation:
  • Weigh the rat to determine the correct dosing volume. The maximum recommended gavage volume for a rat is typically 10 mL/kg.
  • Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
  • Animal Restraint:
  • Gently restrain the rat, ensuring a firm but not restrictive grip. The head and neck should be slightly extended to create a straight line to the esophagus.
  • Gavage Needle Measurement:
  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, from the corner of the mouth to the last rib. Mark this length on the needle.
  • Administration:
  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
  • The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.
  • Once the needle is at the predetermined depth, slowly administer the solution.
  • Withdraw the needle gently along the same path of insertion.
  • Post-Procedure Monitoring:
  • Observe the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental administration into the trachea.

Protocol 2: Intravenous Administration of this compound in Dogs

A study on the effects of ranitidine and this compound on gastrointestinal motility in conscious dogs utilized an intravenous dose of 3 mg/kg for this compound.

1. Objective: To administer a precise dose of this compound intravenously to a dog.

2. Materials:

  • This compound for injection (sterile formulation)

  • Sterile saline or other appropriate vehicle

  • Catheter (appropriate gauge for the dog's vein, e.g., lateral saphenous or cephalic)

  • Syringes and needles

  • Infusion pump (for continuous infusion)

  • Clippers and surgical scrub

  • Bandaging material

  • Appropriate PPE

3. Procedure:

  • Dose Calculation and Preparation:
  • Weigh the dog to determine the total dose required.
  • Prepare the this compound solution for injection. Ensure sterility.
  • Catheter Placement:
  • Shave and aseptically prepare the skin over the chosen vein.
  • Place the intravenous catheter and secure it.
  • Flush the catheter with sterile saline to ensure patency.
  • Administration (Bolus or Infusion):
  • For Bolus Injection: Administer the calculated dose slowly over a period of 1-2 minutes.
  • For Infusion: Connect the catheter to an infusion pump and administer the solution at a controlled rate as per the experimental design.
  • Post-Administration:
  • Flush the catheter with sterile saline after administration.
  • Remove the catheter and apply pressure to the site to prevent hematoma formation.
  • Bandage the site.
  • Monitoring:
  • Observe the animal for any adverse reactions at the injection site or systemically.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates a typical workflow for a study comparing the pharmacokinetics of oral and intravenous administration of a drug like this compound in an animal model.

PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Analysis Animal_Acclimation Animal Acclimation & Fasting Dose_Prep Dose Preparation (Oral & IV Formulations) Animal_Acclimation->Dose_Prep Group_IV Group 1: Intravenous Administration Dose_Prep->Group_IV Group_Oral Group 2: Oral Administration (Gavage) Dose_Prep->Group_Oral Blood_Collection Serial Blood Sampling (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24h) Group_IV->Blood_Collection Group_Oral->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis Sample Analysis (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling Sample_Analysis->PK_Modeling Data_Comparison Comparison of Oral vs. IV Parameters PK_Modeling->Data_Comparison

Workflow for a comparative pharmacokinetic study.

Concluding Remarks

These application notes provide a framework for conducting studies on the oral and intravenous administration of this compound in animal models. Due to the limited specific data on this compound, researchers should consider pilot studies to determine optimal dosing and sampling schedules for their specific animal model and experimental objectives. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal research.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxmetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Oxmetidine. This compound is a potent histamine H2-receptor antagonist, and accurate quantification is crucial for pharmaceutical quality control and pharmacokinetic studies.[1][2] This method is designed to be specific, accurate, and precise, making it suitable for a range of applications in drug development and research.

Introduction

This compound is a histamine H2-receptor antagonist used in the treatment of peptic ulcers and other conditions related to gastric acid secretion.[1][2] Its therapeutic efficacy is dependent on maintaining optimal concentrations in biological fluids and pharmaceutical formulations. Therefore, a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances. This document provides a comprehensive protocol for the determination of this compound using RP-HPLC with UV detection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to the development of an effective HPLC method.

PropertyValueReference
Molecular FormulaC₁₉H₂₁N₅O₃S[1]
Molecular Weight399.5 g/mol
LogP2.11
Structure 5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The recommended chromatographic conditions are summarized in Table 2. These conditions are based on methods developed for similar H2-receptor antagonists and are optimized for the separation of this compound.

ParameterCondition
HPLC System Agilent 1100 or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.8, 20 mM) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 228 nm
Run Time 10 minutes
Chemicals and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Dipotassium hydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Preparation of Solutions

3.3.1. Phosphate Buffer (pH 6.8, 20 mM)

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water.

  • Adjust the pH to 6.8 with a solution of dipotassium hydrogen phosphate.

  • Filter the buffer through a 0.45 µm membrane filter before use.

3.3.2. Mobile Phase

Prepare the mobile phase by mixing acetonitrile and 20 mM phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.

3.3.3. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a 100 mL volumetric flask with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8 °C, protected from light.

3.3.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the matrix. General guidelines for common matrices are provided below.

3.4.1. Pharmaceutical Formulations (e.g., Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.

  • Make up the volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

3.4.2. Biological Matrices (e.g., Plasma, Serum)

For the analysis of this compound in biological fluids, a sample clean-up step is necessary to remove interfering substances. Protein precipitation is a common and straightforward method.

  • To 500 µL of plasma or serum sample, add 1 mL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

A visual representation of the sample preparation workflow is provided in the diagram below.

G Figure 1. Sample Preparation Workflow for Biological Matrices cluster_0 Sample Collection cluster_1 Protein Precipitation cluster_2 Extraction and Reconstitution cluster_3 Analysis Plasma Plasma/Serum Sample Add_Acetonitrile Add Acetonitrile Plasma->Add_Acetonitrile Vortex Vortex Add_Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporation Evaporate Supernatant Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection Inject into HPLC Reconstitution->HPLC_Injection

Figure 1. Sample Preparation Workflow for Biological Matrices

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 3.

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any other peaks from the matrix or potential impurities.
Linearity A linear relationship between concentration and peak area should be established (Correlation coefficient, r² > 0.999).
Accuracy The percentage recovery should be within 98-102%.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be less than 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).
Stability Analyte stability in the sample solution should be established under the expected storage and handling conditions.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. Example tables for system suitability, linearity, and accuracy are provided below.

Table 4: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 5: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
20
50
Correlation Coefficient (r²)
Regression Equation

Table 6: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
10
20
40
Mean % Recovery

Signaling Pathway and Experimental Workflow

The following diagram illustrates the logical workflow of the entire analytical process, from sample reception to final data analysis.

G Figure 2. Overall Analytical Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation Sample_Reception->Sample_Preparation Standard_Preparation Standard Preparation HPLC_Analysis HPLC Analysis Standard_Preparation->HPLC_Analysis Sample_Preparation->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

Figure 2. Overall Analytical Workflow

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in various samples. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical industry. Proper method validation is essential before its implementation for routine analysis.

References

Application Note: Quantitative Analysis of Oxmetidine and its Putative Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a potent histamine H2-receptor antagonist, a class of drugs that decrease stomach acid production.[1][2] Like other drugs in its class, such as cimetidine and ranitidine, this compound is used in the research and development of treatments for peptic ulcers and other gastroesophageal disorders. Due to significant first-pass metabolism, a comprehensive understanding of both the parent drug and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies in drug development.[1][3] This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its potential metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While the specific metabolic pathways of this compound are not extensively documented in publicly available literature, based on the known biotransformation of the structurally similar H2-receptor antagonist cimetidine, the primary metabolites are likely to be the result of oxidation. The most probable metabolites are this compound Sulfoxide and Hydroxythis compound. This protocol outlines a method applicable to the parent drug and provides a framework for the identification and quantification of these putative metabolites.

Experimental

Sample Preparation

A robust sample preparation protocol is essential for removing matrix interferences and ensuring accurate quantification. Protein precipitation is a straightforward and effective method for plasma samples.

Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1: Workflow for plasma sample preparation using protein precipitation.

Liquid Chromatography

The chromatographic method is designed to achieve efficient separation of this compound and its potential metabolites from endogenous matrix components. A reversed-phase C18 column is a suitable choice for this application.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Mass Spectrometry

Mass spectrometry detection provides the high selectivity and sensitivity required for the quantification of drugs and their metabolites at low concentrations. Electrospray ionization in positive mode is generally effective for H2-receptor antagonists.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions for this compound and Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
This compound Sulfoxide To be determinedTo be determinedTo be determined
Hydroxythis compound To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be determined empirically by infusing a standard solution of this compound and analyzing potential metabolite masses.

Putative Metabolic Pathway and Identification Strategy

Based on the metabolism of cimetidine, the primary metabolic transformations for this compound are expected to be S-oxidation of the thioether and hydroxylation of the methyl group on the imidazole ring.

G cluster_pathway Putative Metabolic Pathway of this compound This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide S-Oxidation Hydroxylated Hydroxythis compound This compound->Hydroxylated Hydroxylation

Figure 2: Proposed metabolic pathway for this compound.

To confirm the identity of these metabolites, a full-scan and product-ion scan of potential metabolite peaks in samples from in-vitro (e.g., liver microsomes) or in-vivo studies should be performed. The characteristic mass shift of +16 Da for both oxidation and hydroxylation would be indicative of these transformations.

Data Presentation and Quantitative Analysis

The LC-MS/MS data should be processed using appropriate software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 4: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.015
50.078
100.155
500.765
1001.532
5007.654
100015.287

Table 5: Example Quality Control Sample Data

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC32.9598.34.5
MQC8081.2101.53.2
HQC800790.498.82.8

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the quantitative analysis of this compound in biological matrices. While the specific metabolites of this compound require definitive identification through further metabolism studies, the provided methodology offers a robust starting point for their separation and detection. The detailed sample preparation, chromatography, and mass spectrometry conditions, along with the proposed metabolic pathway, will aid researchers and scientists in the development and validation of bioanalytical methods for this compound and its metabolites, supporting drug development and clinical research.

References

Oxmetidine Dose-Response in Canines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

[City, State] – [Date] – These application notes provide a detailed overview of the dose-response relationship of oxmetidine, a histamine H2-receptor antagonist, in canine models. The following protocols and data are intended for researchers, scientists, and drug development professionals investigating gastric acid secretion and the pharmacological effects of H2-receptor antagonists in canines.

Introduction

This compound is a competitive antagonist of histamine at the H2-receptors on the basolateral membrane of gastric parietal cells. This action inhibits the secretion of gastric acid. Understanding the dose-dependent effects of this compound is crucial for determining its therapeutic window and efficacy in canines. This document summarizes key findings from dose-response studies and provides detailed experimental protocols for replication and further investigation.

Quantitative Data Summary

The following table summarizes the known dose-response data for intravenous this compound in canines. At present, detailed dose-escalation studies for this compound in canines are not widely available in the public domain. The available data point to equipotency with ranitidine at a specific dosage.

DrugDose (Intravenous)Effect on Gastric Acid SecretionStudy Focus
This compound3 mg/kgEquipotent to RanitidineGastrointestinal Motility[1]
Ranitidine3 mg/kgEquipotent to this compoundGastrointestinal Motility[1]

Experimental Protocols

The following protocols are based on established methodologies for studying the effects of H2-receptor antagonists on gastric acid secretion in canines.

In Vivo Inhibition of Histamine-Stimulated Gastric Acid Secretion

This protocol is designed to assess the dose-dependent inhibitory effect of intravenously administered this compound on histamine-stimulated gastric acid secretion in conscious canines.

3.1.1. Animal Model

  • Species: Beagle dogs

  • Health Status: Healthy, with no history of gastrointestinal disease.

  • Housing: Housed in individual pens with free access to water.

  • Fasting: Fasted for 18-24 hours prior to the experiment, with water available ad libitum.

3.1.2. Surgical Preparation (for chronic studies)

  • For long-term studies, dogs are surgically prepared with a gastric fistula to allow for the collection of gastric contents.

3.1.3. Experimental Procedure

  • Animal Preparation: On the day of the experiment, the fasted dog is placed in a Pavlov stand.

  • Catheterization: A peripheral vein is catheterized for the infusion of histamine and the administration of this compound.

  • Gastric Sample Collection: A tube is inserted through the gastric fistula to collect gastric secretions. Basal secretions are collected for a 30-minute period to establish a baseline.

  • Histamine Infusion: A continuous intravenous infusion of histamine is initiated to stimulate gastric acid secretion. A typical dose is 40 µg/kg/hr.

  • This compound Administration: Once a steady state of acid secretion is achieved (typically after 60-90 minutes of histamine infusion), a single intravenous dose of this compound is administered. A range of doses should be tested in separate experiments to establish a dose-response curve (e.g., 0.5, 1, 3, and 5 mg/kg).

  • Post-Dosing Sample Collection: Gastric juice is collected continuously in 15-minute aliquots for at least 3 hours following this compound administration.

  • Analysis: The volume of each gastric juice sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0. The total acid output is calculated (volume × concentration).

  • Data Expression: The inhibitory effect of each dose of this compound is expressed as the percentage reduction in acid secretion from the steady-state stimulated level.

3.1.4. Diagram: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting 1. Fasting (18-24h) Placement 2. Placement in Pavlov Stand Fasting->Placement Catheterization 3. IV Catheterization Placement->Catheterization Basal 4. Basal Secretion Collection Catheterization->Basal Histamine 5. Histamine Infusion Basal->Histamine This compound 6. This compound Administration Histamine->this compound PostDose 7. Post-Dose Collection This compound->PostDose Measurement 8. Volume & Acid Measurement PostDose->Measurement Calculation 9. Acid Output Calculation Measurement->Calculation Inhibition 10. % Inhibition Calculation Calculation->Inhibition

Caption: Workflow for in vivo analysis of this compound.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cellular level.

4.1. Mechanism of Action of this compound

This compound acts as a competitive antagonist at the histamine H2-receptor on gastric parietal cells. By blocking the binding of histamine, it prevents the activation of the H+/K+ ATPase (proton pump), thereby reducing the secretion of H+ ions into the gastric lumen.

mechanism_of_action cluster_cell Gastric Parietal Cell H2_Receptor Histamine H2-Receptor AC Adenylate Cyclase H2_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump activates H_ion H+ Proton_Pump->H_ion Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen secreted Histamine Histamine Histamine->H2_Receptor This compound This compound This compound->H2_Receptor blocks

Caption: this compound's mechanism of action on parietal cells.

Discussion

The available data indicates that this compound is a potent inhibitor of gastric acid secretion in canines, with a potency comparable to that of ranitidine at a 3 mg/kg intravenous dose[1]. Further dose-response studies are warranted to fully characterize its pharmacological profile, including determining the ED50 for inhibition of histamine-stimulated acid secretion and evaluating the efficacy and duration of action of oral formulations. The protocols outlined in this document provide a framework for conducting such investigations. Researchers should consider the ethical implications and adhere to all relevant animal welfare guidelines when conducting these studies.

Conclusion

This compound demonstrates significant potential as an inhibitor of gastric acid secretion in canines. The provided application notes and protocols offer a foundation for researchers to conduct further dose-response studies to fully elucidate its therapeutic potential. The standardization of these experimental approaches will facilitate the comparison of data across different studies and contribute to a more comprehensive understanding of this compound's pharmacology in canines.

References

Application Notes and Protocols for In Vivo Studies of Oxmetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a potent and specific histamine H2-receptor antagonist.[1] Like other drugs in its class, such as cimetidine and ranitidine, this compound competitively inhibits the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach, thereby reducing gastric acid secretion.[2] These application notes provide detailed protocols for the in vivo evaluation of this compound's antisecretory and antiulcerogenic effects in preclinical rodent models. The following experimental designs are widely accepted and validated for assessing the pharmacological activity of H2-receptor antagonists.

Key In Vivo Experimental Models

Three primary in vivo models are described to assess the efficacy of this compound:

  • Pylorus Ligation-Induced Ulcer Model: This model is used to evaluate the effect of a compound on basal gastric acid secretion and the formation of ulcers due to the accumulation of gastric acid and pepsin.

  • Histamine-Induced Gastric Acid Secretion Model: This model specifically assesses the ability of this compound to antagonize the stimulatory effect of histamine on gastric acid secretion, confirming its mechanism of action as an H2-receptor antagonist.

  • NSAID-Induced Gastric Ulcer Model: This model evaluates the protective effect of this compound against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), a common cause of peptic ulcers.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Gastric Secretion and Ulcer Formation in the Pylorus Ligation Model
Treatment GroupDose (mg/kg)Gastric Volume (mL)pHFree Acidity (mEq/L)Total Acidity (mEq/L)Ulcer IndexPercent Inhibition of Ulcers (%)
Vehicle Control-
This compound(Dose 1)
This compound(Dose 2)
This compound(Dose 3)
Reference Drug (e.g., Ranitidine)(Effective Dose)
Table 2: Effect of this compound on Histamine-Induced Gastric Acid Secretion
Treatment GroupDose (mg/kg)Gastric Juice Volume (mL/hr)Acid Output (µEq/hr)Percent Inhibition of Acid Output (%)
Vehicle Control + Saline-
Vehicle Control + Histamine-
This compound + Histamine(Dose 1)
This compound + Histamine(Dose 2)
This compound + Histamine(Dose 3)
Reference Drug + Histamine(Effective Dose)
Table 3: Gastroprotective Effect of this compound in the NSAID-Induced Ulcer Model
Treatment GroupDose (mg/kg)Ulcer IndexPercent Protection (%)
Vehicle Control-
NSAID Control-
This compound + NSAID(Dose 1)
This compound + NSAID(Dose 2)
This compound + NSAID(Dose 3)
Reference Drug + NSAID(Effective Dose)

Experimental Protocols

Pylorus Ligation-Induced Ulcer Model in Rats

This model, also known as the Shay rat model, is a standard procedure to screen for anti-ulcer drugs. Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid, which in turn causes ulceration.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Reference drug (e.g., Ranitidine, 50 mg/kg)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in distilled water)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, suture)

  • Centrifuge tubes

  • pH meter

  • Burette and titration equipment

  • 0.01 N NaOH solution

  • Topfer's reagent and phenolphthalein indicator

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.

  • Grouping and Dosing: Divide the animals into experimental groups (n=6-8 per group): Vehicle Control, this compound (e.g., 10, 30, 100 mg/kg), and Reference Drug. Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the pylorus ligation.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision of about 1 cm just below the xiphoid process.

    • Isolate the stomach and carefully ligate the pyloric sphincter with a silk suture. Take care not to obstruct the blood supply.

    • Close the abdominal incision with sutures.

  • Post-Surgery: Return the animals to their cages and deprive them of water.

  • Sample Collection: After a set period (e.g., 4-19 hours), euthanize the animals by an approved method (e.g., CO2 inhalation).

  • Gastric Content Analysis:

    • Open the abdomen and place a clamp at the cardiac end of the stomach.

    • Carefully remove the stomach and collect the gastric contents into a centrifuge tube.

    • Centrifuge the contents at 1000 rpm for 10 minutes.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.

    • Titration for Acidity:

      • Free Acidity: Titrate 1 mL of gastric juice with 0.01 N NaOH using Topfer's reagent as an indicator until the color changes to salmon pink.

      • Total Acidity: Continue the titration with 0.01 N NaOH using phenolphthalein as an indicator until a definite pink color is observed.

  • Ulcer Scoring:

    • Cut the stomach open along the greater curvature and wash it with saline.

    • Examine the gastric mucosa for ulcers and score the ulcer index based on a predefined scale (e.g., 0 = no ulcer, 1 = small red spot, 2 = spot with hemorrhagic streaks, 3 = deep ulcers, 4 = perforation).

  • Calculations:

    • Acidity (mEq/L) = (Volume of NaOH × Normality of NaOH × 1000) / Volume of gastric juice

    • Percent Inhibition of Ulcers = [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] × 100

Histamine-Induced Gastric Acid Secretion Model in Anesthetized Rats

This protocol directly evaluates the H2-receptor blocking activity of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Reference drug (e.g., Ranitidine)

  • Histamine dihydrochloride (e.g., 100 µg/kg/min infusion)

  • Anesthetic (e.g., Urethane, 1.25 g/kg, i.p.)

  • Tracheostomy tube

  • Cannulas for the jugular vein and esophagus

  • Peristaltic pump

  • Saline solution (0.9% NaCl)

  • pH meter and titration equipment

Procedure:

  • Animal Preparation: Fast the rats for 18-24 hours with free access to water.

  • Anesthesia and Surgery:

    • Anesthetize the rat and perform a tracheostomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous (i.v.) administration of histamine and test compounds.

    • Make a midline abdominal incision. Ligate the pylorus.

    • Insert a double-lumen cannula through the esophagus into the stomach for perfusion.

  • Stomach Perfusion:

    • Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min) using a peristaltic pump.

    • Collect the perfusate every 15 minutes.

  • Experimental Protocol:

    • After a stabilization period (basal acid secretion), administer this compound or a reference drug i.v.

    • After 30 minutes, start a continuous i.v. infusion of histamine to stimulate gastric acid secretion.

    • Continue collecting the gastric perfusate at 15-minute intervals for at least 90 minutes.

  • Analysis:

    • Measure the volume of each collected sample.

    • Determine the acid concentration by titrating with 0.01 N NaOH.

    • Calculate the acid output (µEq/interval) and express the inhibition as a percentage of the histamine-stimulated control.

NSAID (Indomethacin)-Induced Gastric Ulcer Model in Rats

This model assesses the cytoprotective and antisecretory effects of this compound against damage induced by NSAIDs.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Reference drug (e.g., Omeprazole or Ranitidine)

  • Indomethacin (or another NSAID like aspirin)

  • Vehicle (e.g., 1% CMC)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8): Vehicle Control, NSAID Control, this compound + NSAID (multiple doses), Reference Drug + NSAID.

    • Administer this compound or the reference drug orally 30-60 minutes before the administration of the NSAID.

  • Ulcer Induction: Administer indomethacin (e.g., 20-30 mg/kg, p.o.) to all groups except the vehicle control.

  • Observation and Scoring:

    • After 4-6 hours, euthanize the animals.

    • Remove the stomachs, open them along the greater curvature, and rinse with saline.

    • Score the severity of the gastric lesions (ulcer index) as described in the pylorus ligation model.

  • Calculation:

    • Percent Protection = [(Ulcer Index of NSAID Control - Ulcer Index of Treated) / Ulcer Index of NSAID Control] × 100

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion and H2-Receptor Antagonism

G cluster_stimulatory Stimulatory Pathways cluster_parietal Parietal Cell cluster_inhibition Inhibition Gastrin Gastrin (from G-cells) ECL ECL Gastrin->ECL Stimulates CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine (Vagal Nerve) ACh->ECL Stimulates M3R M3 Receptor ACh->M3R Histamine Histamine (from ECL cells) H2R H2 Receptor Histamine->H2R ECL->Histamine Releases ProtonPump H+/K+ ATPase (Proton Pump) H2R->ProtonPump Activates (via cAMP) M3R->ProtonPump Activates (via Ca2+) CCK2R->ProtonPump Activates (via Ca2+) Acid Gastric Acid (HCl) ProtonPump->Acid Secretes H+ This compound This compound This compound->H2R Blocks

Caption: Gastric acid secretion pathway and this compound's mechanism.

Experimental Workflow for Pylorus Ligation Model

G A Animal Fasting (24-48h) B Grouping and Dosing (Vehicle, this compound, Reference) A->B C Anesthesia B->C D Pylorus Ligation Surgery C->D E Post-Surgery Recovery (4-19h) D->E F Euthanasia & Sample Collection E->F G Gastric Content Analysis (Volume, pH, Acidity) F->G H Ulcer Index Scoring F->H I Data Analysis & Comparison G->I H->I

Caption: Workflow for the pylorus ligation-induced ulcer model.

Logical Relationship of In Vivo Models for this compound Evaluation

G cluster_models In Vivo Evaluation Models cluster_endpoints Primary Endpoints A This compound (H2-Receptor Antagonist) B Pylorus Ligation Model A->B C Histamine-Induced Secretion Model A->C D NSAID-Induced Ulcer Model A->D E ↓ Basal Acid Secretion B->E F ↓ Ulcer Formation B->F G ↓ Histamine-Stimulated Secretion C->G H ↓ NSAID-Induced Ulcers D->H

Caption: In vivo models for evaluating this compound's efficacy.

References

Application Notes and Protocols: Oxmetidine for In Vivo Gastric Acid Secretion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxmetidine, a histamine H2-receptor antagonist, for the in vivo study of gastric acid secretion. Detailed protocols for key experimental methodologies are provided, along with a summary of its pharmacological effects and comparative efficacy.

Introduction

This compound is a competitive antagonist of the histamine H2-receptor, a key component in the signaling pathway for gastric acid secretion.[1] By blocking this receptor on gastric parietal cells, this compound effectively reduces the secretion of hydrochloric acid in the stomach.[1][2] This property makes it a valuable tool for researchers studying the mechanisms of gastric acid secretion and for professionals in drug development evaluating novel anti-secretory agents.

Mechanism of Action

The primary mechanism of this compound involves the blockade of histamine H2-receptors on the basolateral membrane of parietal cells in the gastric mucosa.[1] Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of gastric acid secretion.[3] By competitively inhibiting the binding of histamine to the H2-receptor, this compound attenuates the downstream signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump) and subsequent acid secretion.

cluster_0 Parietal Cell H2R Histamine H2-Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Histamine Histamine Histamine->H2R This compound This compound This compound->H2R  Blocks

Caption: this compound's Mechanism of Action

Comparative Efficacy

Studies have compared the potency of this compound to the well-established H2-receptor antagonist, cimetidine, revealing context-dependent differences.

Comparison MetricThis compound vs. CimetidineStimulusRoute of AdministrationCitation
Potency (Weight-for-Weight) ~4 times as potentImpromidineIntravenous
~2 times as potentFoodIntravenous
No difference-Oral
Potency (Molar Basis) ~2 times as potent-Oral
Duration of Action No difference--

These differences in potency, particularly between intravenous and oral administration, are likely attributable to the first-pass metabolism of this compound.

Effects on Gastric Acid Secretion

This compound has been shown to effectively inhibit both basal and stimulated gastric acid secretion.

Inhibition of Stimulated Gastric Acid Secretion
StimulantThis compound DoseRouteInhibition of Gastric Acid OutputCitation
Impromidine28 mgIV Infusion77% (maximum)
Impromidine200 mgOral Solution92% (maximum)
Effects on 24-Hour Intragastric pH
This compound DoseDosing RegimenEffect on Intragastric pHCitation
400 mgTwice DailyReduced mean hourly 24-hour intragastric pH by 59%
Dose-Dependent Inhibition of Basal Gastric Acid Secretion
This compound Infusion RateReduction in Basal Acid Secretion (from 53.1 mmol/12h)Citation
12.5 mg/hDose-dependently reduced
25 mg/hDose-dependently reduced
50 mg/hReduced to a minimum of 3.2 mmol/12h

Experimental Protocols

The following are detailed protocols for common in vivo methods used to study the effects of this compound on gastric acid secretion.

Protocol 1: Measurement of Basal and Stimulated Gastric Acid Output via Gastric Aspiration

This protocol is a standard invasive method to directly measure gastric acid output.

cluster_workflow Gastric Aspiration Workflow Prep Patient Preparation (Overnight Fast) Tube Nasogastric Tube Insertion (Position Confirmation) Prep->Tube Basal Basal Acid Collection (e.g., 4 x 15-min intervals) Tube->Basal Stim Administer Stimulant (e.g., Impromidine IV) Basal->Stim Stim_Collect Stimulated Acid Collection (e.g., 4 x 15-min intervals) Stim->Stim_Collect Analysis Sample Analysis (Volume Measurement & Titration) Stim_Collect->Analysis Calc Calculate Acid Output (mmol/h) Analysis->Calc

Caption: Gastric Aspiration Protocol Workflow

Materials:

  • Nasogastric (NG) tube

  • Syringes for aspiration or continuous suction pump

  • pH meter

  • Burette and titration equipment

  • 0.1 N NaOH solution

  • Phenolphthalein indicator

  • Gastric acid stimulant (e.g., impromidine, pentagastrin)

  • This compound (or other test compound)

Procedure:

  • Patient Preparation: Subjects should fast overnight (at least 8-12 hours) to ensure an empty stomach.

  • Nasogastric Tube Insertion:

    • Insert a nasogastric tube into the stomach of the subject.

    • Confirm the correct positioning of the tube in the lower part of the stomach, either radiologically or through a water recovery test.

  • Basal Acid Output (BAO) Measurement:

    • Aspirate the entire gastric contents and discard.

    • Collect gastric juice for a basal period, typically one hour, in four 15-minute aliquots. This can be done manually with a syringe or with a continuous suction pump at a low pressure (30-50 mmHg).

  • Administration of Test Compound and/or Stimulant:

    • Administer this compound or placebo intravenously or orally at the desired dose and time before stimulation.

    • Administer a gastric acid stimulant such as impromidine or pentagastrin via intravenous infusion at a constant rate.

  • Maximal Acid Output (MAO) Measurement:

    • Following administration of the stimulant, collect gastric juice for one hour, again in four 15-minute intervals.

  • Sample Analysis:

    • Measure the volume of each 15-minute sample.

    • Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0, using a pH meter or phenolphthalein indicator.

  • Calculation of Acid Output:

    • Acid Output (mmol/15 min) = Volume (L) x Acid Concentration (mmol/L)

    • Total Acid Output (mmol/h) = Sum of the four 15-minute sample outputs.

Protocol 2: In Vivo Intragastric Titration for Meal-Stimulated Acid Secretion

This method measures acid secretion in response to a meal by maintaining a constant pH in the stomach.

Materials:

  • pH electrode and meter

  • Infusion pump

  • Standardized liquid or homogenized meal

  • Sodium bicarbonate solution of known concentration

  • This compound (or other test compound)

Procedure:

  • Patient Preparation: Subjects should fast overnight.

  • pH Electrode Placement: A pH electrode is passed into the stomach.

  • Meal Administration: A standardized meal is ingested by the subject.

  • Administration of Test Compound: this compound or placebo is administered at a specified time relative to the meal.

  • Intragastric Titration:

    • The intragastric pH is continuously monitored.

    • As the stomach secretes acid and the pH begins to drop, a sodium bicarbonate solution is infused into the stomach at a rate that maintains a constant pH (e.g., pH 5.5).

  • Calculation of Acid Secretion:

    • The amount of acid secreted is calculated from the volume and concentration of the sodium bicarbonate solution required to maintain the target pH over a specific period.

Protocol 3: 24-Hour Intragastric pH Monitoring

This protocol assesses the overall effect of an anti-secretory agent on gastric acidity over a full day.

cluster_workflow 24-Hour pH Monitoring Workflow Prep Patient Preparation (Stop other acid-reducing drugs) Probe pH Probe Insertion (Nasal passage to esophagus/stomach) Prep->Probe Connect Connect Probe to Portable Data Logger Probe->Connect Instruct Instruct Patient (Normal activities, diary) Connect->Instruct Monitor 24-Hour Monitoring Period Instruct->Monitor Return Patient Returns, Probe Removed Monitor->Return Data Download and Analyze Data Return->Data

References

Troubleshooting & Optimization

Technical Support Center: Oxmetidine-Induced Hepatotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating oxmetidine-induced hepatotoxicity in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your in vitro studies of this compound hepatotoxicity.

Question Answer & Troubleshooting Guide
1. Why am I not observing significant cytotoxicity with this compound in my hepatocyte culture? Possible Causes: - Incorrect Cell Model: this compound-induced cytotoxicity has been specifically reported in primary isolated rat hepatocytes. Immortalized cell lines like HepG2 may exhibit different sensitivities. - Suboptimal Drug Concentration: Ensure you are using a relevant concentration range. While specific IC50 values for cytotoxicity in hepatocytes are not readily available in published literature, studies have used concentrations such as 0.5 mM to observe significant effects.[1] - Short Incubation Time: Cytotoxicity is time-dependent. Ensure your incubation period is sufficient to observe effects. Troubleshooting: - Cell System Verification: If possible, use primary hepatocytes, as they more closely mimic in vivo liver physiology. - Dose-Response Study: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your experimental window. - Time-Course Experiment: Evaluate cytotoxicity at multiple time points to capture the dynamics of the cellular response.
2. My cell viability assay (e.g., Trypan Blue) shows conflicting results with my LDH release assay. Possible Causes: - Assay Sensitivity: The Trypan Blue exclusion assay is a measure of membrane integrity at a single time point, while the LDH assay measures the cumulative release of the enzyme over time. - Mechanism of Cell Death: this compound primarily induces cytotoxicity through mitochondrial dysfunction, leading to ATP depletion.[1] This may initially compromise cell function before leading to widespread membrane rupture. Troubleshooting: - Endpoint Selection: Consider using an assay that measures metabolic activity, such as an ATP quantification assay, as an earlier indicator of toxicity. - Assay Timing: Ensure that the timing of your assays is appropriate to capture the expected cellular events. For example, a decrease in ATP may be detectable before significant LDH release.
3. I am not observing a significant decrease in ATP levels after this compound treatment. Possible Causes: - Insufficient Drug Concentration: The effect of this compound on cellular respiration and ATP levels is concentration-dependent.[1] - Cellular Glycolytic Capacity: If your culture medium has high glucose content, cells may be compensating for mitochondrial dysfunction by upregulating glycolysis. Troubleshooting: - Optimize Drug Concentration: Refer to published studies and consider a dose-response experiment. A concentration of 50 µM has been shown to inhibit state 3 respiration in isolated mitochondria.[1] - Culture Conditions: Consider using a galactose-based medium instead of a glucose-based medium to force reliance on oxidative phosphorylation for ATP production.
4. What is the primary mechanism of this compound-induced hepatotoxicity in vitro? The primary mechanism is the inhibition of mitochondrial oxidative phosphorylation. This compound targets the electron transport chain, specifically at a site before ubiquinone oxidoreductase, which corresponds to Complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition leads to a decrease in cellular respiration and a subsequent depletion of intracellular ATP, ultimately causing cell death.
5. Is there evidence of reactive metabolite formation for this compound? While the primary mechanism of toxicity appears to be direct mitochondrial inhibition, the potential for reactive metabolite formation cannot be entirely ruled out without specific studies. For other drugs, reactive metabolites can contribute to hepatotoxicity. However, for this compound, the direct inhibition of mitochondrial respiration is the most prominently reported mechanism of in vitro hepatotoxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the inhibitory effects of this compound on mitochondrial function. Note that specific dose-response data for cytotoxicity (e.g., IC50 in whole cells) is not extensively reported in the public literature.

ParameterSystemValueReference
IC50 for NADH-oxidase activity inhibition Rat Liver Mitochondrial Electron Transport Particles3.4 µM
IC50 for NADH-CoQ reductase activity inhibition Rat Liver Mitochondrial Electron Transport Particles2.6 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment using Trypan Blue Exclusion Assay

Objective: To determine the percentage of viable cells in a hepatocyte suspension following exposure to this compound.

Materials:

  • Hepatocyte cell suspension

  • Phosphate-Buffered Saline (PBS)

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Procedure:

  • After treating hepatocytes with this compound for the desired time, collect the cell suspension.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in PBS.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubate the mixture for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify the release of LDH from damaged hepatocytes as an indicator of cytotoxicity.

Materials:

  • Hepatocyte culture supernatant

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Culture hepatocytes in a 96-well plate and treat with various concentrations of this compound.

  • At the end of the incubation period, centrifuge the plate to pellet any detached cells.

  • Carefully collect a portion of the supernatant from each well, avoiding disturbance of the cell layer.

  • Follow the protocol provided with your LDH assay kit to measure the LDH activity in the supernatant. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

  • As a positive control for maximum LDH release, lyse a set of untreated cells with a lysis buffer provided in the kit.

  • Calculate the percentage of LDH release using the following formula: % LDH Release = [(Sample LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 (Spontaneous LDH release is from untreated control cells).

Intracellular ATP Level Quantification

Objective: To measure the intracellular ATP concentration in hepatocytes as an indicator of mitochondrial function.

Materials:

  • Hepatocyte culture

  • Commercially available ATP luminescence assay kit (e.g., based on luciferase)

  • Luminometer

Procedure:

  • Culture hepatocytes in an opaque-walled multi-well plate suitable for luminescence measurements.

  • Treat the cells with this compound at the desired concentrations and for the specified time.

  • Follow the protocol of the ATP assay kit. This typically involves lysing the cells to release ATP and then adding a reagent containing luciferase and its substrate, D-luciferin.

  • Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Express the results as a percentage of the ATP levels in untreated control cells.

Visualizations

The following diagrams illustrate key concepts related to this compound-induced hepatotoxicity in vitro.

G cluster_workflow Experimental Workflow for Assessing this compound Hepatotoxicity Hepatocytes Isolated Rat Hepatocytes This compound This compound Treatment (Various Concentrations & Durations) Hepatocytes->this compound Viability Cell Viability Assay (Trypan Blue Exclusion) This compound->Viability Cytotoxicity Cytotoxicity Assay (LDH Release) This compound->Cytotoxicity Mitochondrial_Function Mitochondrial Function Assay (ATP Quantification) This compound->Mitochondrial_Function Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Cytotoxicity->Data_Analysis Mitochondrial_Function->Data_Analysis G cluster_pathway Proposed Signaling Pathway of this compound-Induced Hepatotoxicity This compound This compound ETC_Complex_I Mitochondrial Electron Transport Chain (Complex I) This compound->ETC_Complex_I Inhibits OxPhos Inhibition of Oxidative Phosphorylation ETC_Complex_I->OxPhos ATP_Depletion Decreased ATP Production OxPhos->ATP_Depletion Cell_Death Hepatocyte Cell Death (Necrosis/Apoptosis) ATP_Depletion->Cell_Death G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Results (e.g., No Cytotoxicity) Check_Concentration Is this compound Concentration Sufficient? Start->Check_Concentration Check_Time Is Incubation Time Adequate? Check_Concentration->Check_Time Yes Optimize Optimize Experimental Parameters Check_Concentration->Optimize No Check_Cell_Model Is the Cell Model Appropriate? Check_Time->Check_Cell_Model Yes Check_Time->Optimize No Check_Assay Is the Assay Endpoint Sensitive to the Mechanism? Check_Cell_Model->Check_Assay Yes Check_Cell_Model->Optimize No Check_Assay->Optimize Yes Consider_Alternative Consider Alternative Assay (e.g., ATP) Check_Assay->Consider_Alternative No

References

Technical Support Center: Overcoming Oxmetidine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Oxmetidine in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my buffer solution?

Precipitation of this compound can be attributed to several factors. As a weakly basic compound, its solubility is highly dependent on the pH of the solution. The concentration of this compound may have exceeded its solubility limit in the specific buffer system you are using. Other factors include the ionic strength of the buffer, the temperature of the solution, and potential interactions with other buffer components.

Q2: How does the pH of the buffer affect this compound solubility?

This compound contains an imidazole group, which is a weakly basic functional group. The pKa of the similar compound cimetidine is 6.8[1]. It is likely that this compound has a similar pKa.

  • At a pH below its pKa , the imidazole group will be protonated, making the molecule more polar and thus more soluble in aqueous buffers.

  • At a pH above its pKa , the imidazole group will be in its neutral, less polar form, leading to a significant decrease in aqueous solubility.

Therefore, if the pH of your buffer is near or above the pKa of this compound, you are likely to encounter precipitation.

Q3: What role does temperature play in this compound's solubility?

Temperature can have a variable effect on drug solubility. For most solids, solubility tends to increase with temperature. However, this is not always the case, and for some compounds, solubility can decrease at higher temperatures. It is crucial to maintain a consistent temperature during your experiments to ensure reproducible results. If you are working at different temperatures, you should determine the solubility of this compound at each temperature.

Q4: Can the type of buffer I use influence the solubility of this compound?

Yes, the choice of buffer is critical. Different buffer salts can interact with your compound in various ways:

  • Ionic Strength: High concentrations of salts can either "salt in" (increase solubility) or "salt out" (decrease solubility) a compound.

  • Buffer Species: Some buffer components may form less soluble salts or complexes with this compound. For instance, phosphate buffers are known to sometimes cause precipitation issues with certain organic molecules.

It is advisable to test the solubility of this compound in a few different buffer systems to find the most suitable one for your application.

Troubleshooting Guide: this compound Precipitation in Buffers

If you are observing precipitation of this compound in your buffer, follow these troubleshooting steps:

Step 1: Initial Assessment and Optimization

  • Verify the Precipitate: First, confirm that the precipitate is indeed this compound. It could be a contaminant or a reaction product.

  • Lower the Concentration: The simplest first step is to reduce the working concentration of this compound to see if it falls within its solubility limit in your current buffer system.

  • Adjust the pH: Since this compound is a weak base, lowering the pH of your buffer will likely increase its solubility. Aim for a pH that is at least 1-2 units below the presumed pKa (around 6.8).

  • Control the Temperature: Ensure a consistent temperature is maintained throughout your experiment. If possible, assess the impact of temperature on solubility by running small-scale tests at different temperatures.

Step 2: Buffer System Modification

If the initial steps are insufficient, consider modifying your buffer system:

  • Change the Buffer Type: If you are using a phosphate buffer, try switching to a Tris or citrate-based buffer to see if this resolves the issue.

  • Modify Ionic Strength: Prepare a few small batches of your buffer with varying salt concentrations to determine the optimal ionic strength for this compound solubility.

Step 3: Advanced Solubilization Techniques

If precipitation persists, you may need to employ more advanced formulation strategies:

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of hydrophobic compounds.[2][3][4][5]

  • Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at the solid-state, which can enhance the dissolution rate and apparent solubility.

Data Presentation

Table 1: Predicted pH-Dependent Solubility Behavior of this compound

pH RangePredicted Ionization State of Imidazole RingExpected Relative Aqueous Solubility
< 5.8Predominantly Protonated (Charged)High
5.8 - 7.8Mixture of Protonated and NeutralModerate to Low
> 7.8Predominantly Neutral (Uncharged)Low

Based on the pKa of the analogous compound, cimetidine (pKa ≈ 6.8).

Table 2: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol1 - 10%Generally well-tolerated in many experimental systems.
Propylene Glycol1 - 20%A common excipient in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)5 - 30%Can also act as a plasticizer in solid formulations.
Dimethyl Sulfoxide (DMSO)< 1%Use with caution as it can have biological effects.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

  • Select a suitable buffer in which this compound has low solubility.

  • Prepare a series of solutions containing increasing concentrations of a co-solvent (e.g., 0%, 2%, 5%, 10%, 20% v/v ethanol in your buffer).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Follow steps 3-5 from Protocol 1 to determine the solubility of this compound in each co-solvent concentration.

  • Plot the solubility against the co-solvent concentration.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin.

  • Slowly add this compound to the cyclodextrin solution while stirring.

  • Continue stirring at room temperature or with gentle heating until a clear solution is obtained.

  • The resulting solution can be used directly, or the complex can be isolated as a solid by lyophilization (freeze-drying).

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_conc Is the concentration too high? start->check_conc lower_conc Lower this compound Concentration check_conc->lower_conc Yes check_ph Is the pH > pKa? check_conc->check_ph No solution_achieved Solubility Achieved lower_conc->solution_achieved adjust_ph Adjust Buffer pH (Lower pH) check_ph->adjust_ph Yes check_buffer Is the buffer type appropriate? check_ph->check_buffer No adjust_ph->solution_achieved change_buffer Change Buffer System (e.g., Tris, Citrate) check_buffer->change_buffer No advanced_methods Consider Advanced Techniques check_buffer->advanced_methods Yes change_buffer->solution_achieved cosolvents Use Co-solvents advanced_methods->cosolvents cyclodextrins Use Cyclodextrins advanced_methods->cyclodextrins solid_dispersion Prepare Solid Dispersion advanced_methods->solid_dispersion cosolvents->solution_achieved cyclodextrins->solution_achieved solid_dispersion->solution_achieved

Caption: Troubleshooting workflow for this compound precipitation.

signaling_pathway Solubility Enhancement Strategies cluster_problem The Problem cluster_solutions The Solutions cluster_outcome The Outcome poorly_soluble Poorly Soluble Drug (this compound) ph_adjustment pH Adjustment poorly_soluble->ph_adjustment cosolvency Co-solvency poorly_soluble->cosolvency complexation Cyclodextrin Complexation poorly_soluble->complexation solid_dispersion Solid Dispersion poorly_soluble->solid_dispersion enhanced_solubility Enhanced Aqueous Solubility ph_adjustment->enhanced_solubility cosolvency->enhanced_solubility complexation->enhanced_solubility solid_dispersion->enhanced_solubility

Caption: Overview of solubility enhancement strategies.

References

stability testing of Oxmetidine under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation pathways and stability-indicating methods for Oxmetidine are limited. The following guidance is based on established principles of pharmaceutical stability testing outlined in ICH guidelines and data from related H2-receptor antagonists, such as Cimetidine.[1][2][3][4] These protocols should be considered as a starting point and require specific validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing a stability study on this compound?

A1: The primary objectives are to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[5] This helps in determining its intrinsic stability, establishing recommended storage conditions, and defining a shelf-life or re-test period. The studies are also crucial for developing and validating stability-indicating analytical methods.

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves intentionally degrading this compound under more severe conditions than accelerated stability testing (e.g., high temperature, extreme pH, oxidation, and photolysis). These studies are essential to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method, ensuring it can separate and quantify this compound in the presence of its degradants (a stability-indicating method).

Q3: What are the typical stress conditions for forced degradation of a compound like this compound?

A3: Typical stress conditions involve subjecting a solution of the drug substance (e.g., at 1 mg/mL) to the following:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60-80°C) for several hours.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature for a set period.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C) for an extended period.

  • Photolytic Degradation: Exposing the solid or solution form to a combination of UV and visible light, as per ICH Q1B guidelines.

Q4: How much degradation is considered sufficient in a forced degradation study?

A4: The goal is to achieve a target degradation of 5-20%. Excessive degradation can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions. If no degradation is observed under initial stress conditions, more strenuous conditions may be applied.

Q5: What is a stability-indicating analytical method?

A5: A stability-indicating method is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate, detect, and quantify any degradation products formed. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common technique for this purpose.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature). Extend the duration of the stress study. Confirm the activity of the stressing agent (e.g., the concentration of H₂O₂).
Complete degradation of this compound. The stress conditions are too harsh.Reduce the strength of the stressor. Decrease the temperature or duration of the study. Sample at earlier time points to capture intermediate degradation.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition. Column degradation. Co-elution of degradants with the parent drug.Optimize the mobile phase pH and organic modifier concentration. Use a new column or a different column chemistry (e.g., C18, Phenyl). Adjust the gradient profile to improve separation.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method (e.g., lack a chromophore). Degradants are volatile or have adsorbed to the container. Inaccurate quantification due to different response factors of degradants.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to UV. Check for the volatility of the compound and its potential degradants. Determine the relative response factors for the major degradation products if their standards are available.
Inconsistent results between replicate stability studies. Variability in experimental conditions (temperature, light exposure). Non-homogeneity of the sample. Issues with the analytical instrumentation.Ensure precise control of all experimental parameters. Thoroughly mix all solutions before sampling. Perform system suitability tests on the HPLC to ensure consistent performance.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw and neutralize samples with 0.1 M HCl.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at specified intervals.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a petri dish and expose it to a temperature of 80°C in an oven for 48 hours.

    • At the end of the study, dissolve the sample in the initial solvent to achieve a 1 mg/mL concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution (1 mg/mL) and solid powder of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a data acquisition system.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradants have significant absorbance (e.g., determined from the UV spectrum of the stressed samples).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the parent drug peak. Peak purity analysis using a PDA detector is recommended.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat80°C48 hours
Photolytic (Solid & Solution)ICH Q1B specified light/UV exposureAmbientAs per ICH Q1B

Table 2: Hypothetical Stability Data Summary for this compound (Note: This is an illustrative example. Actual data must be generated experimentally.)

Stress Condition% Assay of this compound RemainingNumber of Degradation Products Detected
Unstressed Control100.00
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)85.22
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)90.51
Oxidation (3% H₂O₂, RT, 24h)82.13
Thermal (80°C, 48h)98.71
Photolytic (ICH Q1B)95.32

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid, 80°C) Prep->Thermal Photo Photolysis (ICH Q1B) Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Assay, Purity, Mass Balance) HPLC->Data

Caption: Workflow for Forced Degradation Stability Testing of this compound.

G cluster_pathways Potential Degradation Pathways This compound This compound (Parent Drug) Hydrolysis Hydrolysis Product (e.g., Amide cleavage) This compound->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., Sulfoxide) This compound->Oxidation H₂O₂ Photolysis Photolytic Product (e.g., Isomerization/Rearrangement) This compound->Photolysis Light/UV

Caption: Potential Degradation Pathways for an H2-Receptor Antagonist.

References

Technical Support Center: Analysis of Oxmetidine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of Oxmetidine degradation products.

Troubleshooting Guide

Encountering issues during the analysis of this compound and its degradation products is common. This guide addresses potential problems and offers solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between this compound and its degradation products in HPLC. - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Suboptimal gradient elution program.- Adjust the mobile phase pH to alter the ionization of the analytes.- Modify the organic modifier concentration.- Experiment with a different stationary phase (e.g., C8, Phenyl).- Optimize the gradient slope and time.
Inconsistent retention times. - Fluctuation in column temperature.- Inadequate column equilibration.- Mobile phase composition changing over time.- Use a column oven to maintain a constant temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Prepare fresh mobile phase daily and ensure proper mixing.
Emergence of unexpected peaks. - Contamination from glassware, solvents, or reagents.- Secondary degradation of primary degradation products.- Sample degradation after preparation.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Analyze samples as soon as possible after preparation.- Investigate the stability of the degradation products themselves.
No degradation observed under stress conditions. - Stress conditions are too mild.- The molecule is highly stable under the applied conditions.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of exposure.[1]
Excessive degradation (>20%). - Stress conditions are too harsh.- Reduce the concentration of the stressor.- Decrease the temperature or duration of exposure.
Mass imbalance (sum of assay and impurities is not close to 100%). - Co-elution of impurities.- Non-chromophoric degradation products.- Degradation products are not eluted from the column.- Use a photodiode array (PDA) detector to check for peak purity.- Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD).- Modify the mobile phase to ensure all components are eluted.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: Based on its structural similarity to Cimetidine, the primary degradation products of this compound are expected to be:

  • This compound Sulfoxide: Formed through the oxidation of the thioether group. This is a major metabolite of Cimetidine.

  • Hydroxythis compound: Resulting from the hydroxylation of the methyl group on the imidazole ring.

  • Guanylurea Derivative: Formed by the hydrolytic cleavage of the cyanoguanidine group, particularly under acidic conditions.

Q2: What are the typical stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] Typical conditions, based on general guidelines and studies on similar compounds, are:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at an appropriate temperature (e.g., 105°C) for a specified duration.

  • Photodegradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: How can I ensure my HPLC method is "stability-indicating"?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. To demonstrate this, you must show that all degradation products are well-separated from the parent drug and from each other. Peak purity analysis using a PDA detector is a valuable tool for this purpose.

Quantitative Data Summary

The following table summarizes the potential degradation of this compound based on forced degradation studies of Cimetidine. The actual extent of degradation for this compound may vary and needs to be experimentally determined.

Stress Condition Reagent/Parameter Conditions Potential Degradation Products Identified
Acid Hydrolysis 0.1 M HCl60°CGuanylurea derivative
Base Hydrolysis 0.1 M NaOH60°CCimetidine Sulfoxide, Hydroxycimetidine
Oxidation 3% H₂O₂Room TemperatureCimetidine Sulfoxide and other oxidative cleavage products.[2]
Thermal Dry Heat105°CMinimal degradation expected based on Cimetidine's stability.
Photolytic UV/Visible Light1.2 million lux hoursCimetidine is relatively resistant to direct photolysis, but photooxidation can occur.[3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at 60°C for specified time intervals.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for specified time intervals.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish and expose it to dry heat at 105°C in an oven for a specified duration.

    • At the end of the exposure, dissolve a known weight of the sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound drug substance (solid and in solution) to light as per ICH Q1B guidelines.

    • Prepare samples for HPLC analysis at appropriate time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Objective: To separate and quantify this compound in the presence of its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: Phosphate buffer (pH 5.0, 12.5 mM)

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    10 50 50
    12 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 228 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations.

    • If available, prepare standard solutions of known degradation products.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study to a concentration within the linear range of the method.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amount of this compound and its degradation products using the peak areas.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathway of this compound This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (Thioether) Hydroxy Hydroxythis compound This compound->Hydroxy Hydroxylation (Imidazole Methyl Group) Guanylurea Guanylurea Derivative This compound->Guanylurea Acid Hydrolysis (Cyanoguanidine Group)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Degradation Studies cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Mitigating Oxmetidine Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Oxmetidine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound. Is this a known effect?

A1: Yes, this compound has been reported to exhibit dose and time-dependent cytotoxicity. It was withdrawn from clinical trials due to associated hepatotoxicity, and in vitro studies have demonstrated its cytotoxic effects on isolated rat hepatocytes[1]. Its analogue, cimetidine, has been shown to induce apoptosis in various cell lines[2][3][4][5]. Therefore, it is highly probable that the cell death you are observing is a direct consequence of this compound treatment.

Q2: What is the likely mechanism of this compound-induced cytotoxicity?

A2: Based on studies of the closely related H2-receptor antagonist cimetidine, the most likely mechanism of cell death is apoptosis, which is a form of programmed cell death. Cimetidine has been shown to induce apoptosis through the activation of the caspase cascade in several cancer cell lines.

Q3: How can we confirm that this compound is inducing apoptosis in our specific cell line?

A3: You can perform several assays to confirm apoptosis. A common approach is to detect the activation of caspases, which are key mediators of apoptosis. You can use a fluorogenic substrate for caspase-3/7 or perform a Western blot for cleaved caspase-3. Another common method is to use Annexin V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Q4: Are there any reagents that can block this compound-induced cytotoxicity?

A4: Yes, if the cytotoxicity is mediated by apoptosis, you can use pan-caspase inhibitors to block the caspase cascade and prevent cell death. Two commonly used pan-caspase inhibitors are Z-VAD-FMK and Q-VD-OPh. Q-VD-OPh is generally considered more potent and less toxic than Z-VAD-FMK.

Q5: Are there any alternatives to this compound that are less cytotoxic?

A5: Other H2-receptor antagonists such as ranitidine and famotidine may exhibit different cytotoxicity profiles. Some studies suggest that cimetidine has stronger immunomodulatory and cytotoxic effects compared to ranitidine and famotidine. Therefore, depending on your experimental needs, you could consider testing these alternatives. However, it is important to validate that they are suitable for your specific assay and do not introduce other confounding effects.

Troubleshooting Guides

Issue: High levels of cell death observed after this compound treatment.

Primary Cause: this compound is known to be cytotoxic, likely through the induction of apoptosis.

Solutions:

  • Confirm the Mechanism of Cell Death: Before implementing mitigation strategies, confirm that apoptosis is the primary mode of cell death.

    • Recommendation: Perform a caspase activity assay or an Annexin V/Propidium Iodide staining assay. An increase in caspase activity or Annexin V positive/PI negative cells would indicate apoptosis.

  • Inhibit Apoptosis with a Pan-Caspase Inhibitor: If apoptosis is confirmed, you can co-incubate your cells with a pan-caspase inhibitor.

    • Recommendation: Use Q-VD-OPh at a working concentration of 5-20 µM or Z-VAD-FMK at a working concentration of 20-50 µM. Pre-incubate the cells with the inhibitor for 1-2 hours before adding this compound.

  • Optimize this compound Concentration: The cytotoxic effect of this compound is dose-dependent.

    • Recommendation: Perform a dose-response curve to determine the lowest effective concentration of this compound for your experiment that minimizes cytotoxicity.

  • Consider Alternative H2-Receptor Antagonists:

    • Recommendation: If permissible for your experimental goals, test other H2-receptor antagonists like ranitidine or famotidine, which may be less cytotoxic.

Issue: Pan-caspase inhibitor is not effectively reducing cell death.

Possible Causes:

  • Incorrect Inhibitor Concentration or Incubation Time: The inhibitor concentration may be too low, or the pre-incubation time may be too short.

  • Cell Death is Not Caspase-Dependent: this compound might be inducing cell death through a different, caspase-independent pathway in your specific cell model.

  • Inhibitor Instability: The inhibitor may have degraded.

Solutions:

  • Optimize Inhibitor Protocol:

    • Recommendation: Increase the concentration of the pan-caspase inhibitor within the recommended range and/or increase the pre-incubation time to up to 4 hours.

  • Investigate Alternative Cell Death Pathways:

    • Recommendation: Explore markers of other cell death pathways, such as necroptosis (e.g., RIPK1/3 phosphorylation) or autophagy.

  • Ensure Inhibitor Quality:

    • Recommendation: Aliquot the pan-caspase inhibitor upon receipt and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. Use fresh dilutions for each experiment.

Data Presentation

Table 1: Comparison of Commonly Used Pan-Caspase Inhibitors

FeatureZ-VAD-FMKQ-VD-OPh
Mechanism Irreversible pan-caspase inhibitorIrreversible pan-caspase inhibitor
Working Concentration 20 - 100 µM5 - 20 µM
Potency Less potentMore potent
Toxicity Can be toxic at higher concentrationsLow toxicity even at high concentrations
Off-Target Effects Can have off-target effects on other proteasesFewer reported off-target effects

Table 2: H2-Receptor Antagonists and their Reported In Vitro Effects

CompoundPrimary TargetReported In Vitro Cytotoxicity/Apoptosis Induction
This compound H2-ReceptorCytotoxic to rat hepatocytes
Cimetidine H2-ReceptorInduces apoptosis in various cancer cell lines
Ranitidine H2-ReceptorMay induce apoptosis in some cell lines, potentially less cytotoxic than cimetidine
Famotidine H2-ReceptorWeakest immunomodulating effect and may be less cytotoxic than cimetidine

Experimental Protocols

Protocol 1: Inhibition of this compound-Induced Apoptosis using a Pan-Caspase Inhibitor
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Inhibitor: Prepare a stock solution of Q-VD-OPh or Z-VAD-FMK in DMSO. Dilute the stock solution in cell culture medium to the final working concentration (e.g., 20 µM for Q-VD-OPh or 50 µM for Z-VAD-FMK).

  • Pre-incubation with Inhibitor: Remove the old medium from the cells and add the medium containing the pan-caspase inhibitor. As a control, add medium with the equivalent concentration of DMSO without the inhibitor. Incubate for 1-2 hours at 37°C.

  • This compound Treatment: Prepare a stock solution of this compound and dilute it in cell culture medium (with or without the pan-caspase inhibitor, corresponding to the pre-incubation condition). Add the this compound solution to the appropriate wells.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assessment of Cell Viability: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell staining kit.

Protocol 2: Confirmation of Apoptosis using Caspase-3/7 Activity Assay
  • Cell Treatment: Treat cells with this compound as per your experimental design. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.

  • Assay Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions.

  • Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 substrate solution to the cell lysates.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time recommended in the assay protocol.

  • Measurement: Read the fluorescence or luminescence using a plate reader at the appropriate wavelength. An increase in signal in this compound-treated cells compared to the negative control indicates caspase-3/7 activation.

Mandatory Visualization

experimental_workflow Workflow for Mitigating this compound Cytotoxicity cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation problem High Cell Death with This compound Treatment confirm_apoptosis Confirm Apoptosis (Caspase Assay, Annexin V) problem->confirm_apoptosis optimize_conc Optimize this compound Concentration problem->optimize_conc alt_drug Test Alternative H2-Antagonists problem->alt_drug use_inhibitor Co-treat with Pan-Caspase Inhibitor (e.g., Q-VD-OPh) confirm_apoptosis->use_inhibitor Apoptosis Confirmed assess_viability Assess Cell Viability (MTT, Live/Dead Assay) use_inhibitor->assess_viability optimize_conc->assess_viability alt_drug->assess_viability

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.

apoptosis_pathway Simplified Apoptosis Pathway and Inhibition cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_inhibition Inhibition cluster_outcome Cellular Outcome This compound This compound initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) This compound->initiator_caspases effector_caspases Effector Caspases (e.g., Caspase-3, -7) initiator_caspases->effector_caspases apoptosis Apoptosis (Cell Death) effector_caspases->apoptosis inhibitor Pan-Caspase Inhibitors (Z-VAD-FMK, Q-VD-OPh) inhibitor->initiator_caspases inhibitor->effector_caspases cell_survival Cell Survival inhibitor->cell_survival

Caption: Inhibition of this compound-induced apoptosis by pan-caspase inhibitors.

References

challenges in long-term administration of Oxmetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxmetidine. The information is designed to address specific issues that may be encountered during long-term administration experiments.

Troubleshooting Guides

Issue 1: Unexpected In Vitro Cytotoxicity

Problem: You observe a higher-than-expected level of cell death in your in vitro hepatocyte cultures when treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose- and Time-Dependent Cytotoxicity This compound has been shown to cause dose- and time-dependent cytotoxicity in isolated rat hepatocytes.[1] Review your dosing concentrations and incubation times. Consider running a dose-response and time-course experiment to determine the IC50 in your specific cell model.
Mitochondrial Toxicity The mechanism of this compound-induced cytotoxicity is thought to be related to the inhibition of mitochondrial oxidative phosphorylation, leading to ATP depletion.[2] Assess mitochondrial function using assays such as MTT, Seahorse XF Analyzer, or by measuring ATP levels.
Cell Model Sensitivity Different liver cell models (e.g., primary hepatocytes from different species, immortalized cell lines) will have varying sensitivities to drug-induced toxicity. If using a cell line, consider switching to primary hepatocytes for more physiologically relevant data.
Contamination Rule out contamination of your cell cultures (e.g., mycoplasma, bacteria, fungi) as a source of cytotoxicity.

Experimental Workflow for Investigating In Vitro Cytotoxicity

start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response and Time-Course Experiments start->dose_response mito_assessment Assess Mitochondrial Function (e.g., MTT, ATP levels) start->mito_assessment cell_model Evaluate Cell Model Sensitivity (e.g., compare primary cells vs. cell lines) start->cell_model contamination Check for Culture Contamination start->contamination ic50 Determine IC50 dose_response->ic50 data_analysis Analyze Data to Identify Cause ic50->data_analysis mito_assessment->data_analysis cell_model->data_analysis contamination->data_analysis

Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Problem: Your in vitro experiments show significant cytotoxicity, but your short-term in vivo studies in rodents do not show evidence of hepatotoxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Species-Specific Metabolism The metabolism of this compound may differ significantly between species. The lack of toxicity in short-term rodent studies, despite the drug's withdrawal from human clinical trials due to hepatotoxicity, suggests that the toxic metabolite may not be produced in rodents or may be detoxified more efficiently.[1] Consider using humanized animal models or in vitro models with human liver cells.
Short-Term vs. Long-Term Toxicity The hepatotoxicity of this compound may only manifest after long-term administration. The available in vivo data for rats only extends to 72 hours.[1] Design longer-term in vivo studies to assess for chronic toxicity.
First-Pass Metabolism This compound undergoes first-pass metabolism, which could lead to high concentrations of potentially toxic metabolites in the liver that are not reflected in systemic circulation.[3] Measure drug and metabolite concentrations directly in liver tissue.

Logical Relationship of Discrepant Results

cluster_causes Potential Explanations invitro In Vitro Cytotoxicity (Rat Hepatocytes) species Species-Specific Metabolism invitro->species invivo No Short-Term In Vivo Toxicity (Rats) invivo->species duration Short vs. Long-Term Exposure invivo->duration clinical Hepatotoxicity in Humans (Clinical Trial Withdrawal) clinical->species clinical->duration first_pass First-Pass Metabolism clinical->first_pass

Caption: Potential reasons for discrepancies in this compound toxicity data.

Issue 3: Potential for Drug-Drug Interactions

Problem: You need to co-administer another compound with this compound and are concerned about potential drug-drug interactions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cytochrome P450 (CYP) Inhibition This compound is a potent inhibitor of CYP enzymes in vitro. Its structural analogue, Cimetidine, is a known inhibitor of multiple CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), leading to numerous clinically significant drug interactions.
In Vitro: Conduct CYP inhibition assays with human liver microsomes to determine the IC50 of this compound for major CYP isoforms.
In Vivo: If co-administering a drug that is a known substrate of a CYP enzyme inhibited by this compound, monitor the plasma concentrations of the co-administered drug and for any signs of increased toxicity.

Signaling Pathway of CYP-Mediated Drug Interaction

This compound This compound cyp Cytochrome P450 Enzymes This compound->cyp Inhibition metabolite Metabolite cyp->metabolite co_drug Co-administered Drug co_drug->cyp Metabolism effect Therapeutic/Toxic Effect metabolite->effect

Caption: this compound's potential inhibition of CYP450-mediated drug metabolism.

Frequently Asked Questions (FAQs)

Q1: Why was this compound withdrawn from clinical trials? A1: this compound was withdrawn from clinical trials due to associated hepatotoxicity observed in humans.

Q2: What is the known mechanism of this compound-induced hepatotoxicity? A2: In isolated rat hepatocytes, this compound has been shown to inhibit mitochondrial oxidative phosphorylation, leading to a decrease in cellular ATP content and subsequent cell death. The exact mechanism in humans has not been fully elucidated in the available literature.

Q3: Are there any known long-term side effects of this compound administration? A3: Specific long-term side effects in humans are not well-documented due to its early withdrawal from clinical development. The primary concern identified was hepatotoxicity.

Q4: What are the pharmacokinetic properties of this compound? A4: After oral administration, this compound undergoes first-pass metabolism. This suggests that the liver is exposed to higher concentrations of the drug and its metabolites than the systemic circulation.

Q5: How does the potency of this compound compare to Cimetidine? A5: Intravenously, this compound is approximately two to four times more potent than Cimetidine as a gastric acid secretion inhibitor, depending on the stimulus. After oral administration, their weight-for-weight potency is similar, though this compound is about twice as potent on a molar basis.

Q6: Are there any known drug-drug interactions with this compound? A6: While specific drug interaction studies for this compound are not readily available, it has been shown to be a potent inhibitor of cytochrome P450 enzymes in vitro, similar to Cimetidine. Cimetidine has numerous clinically significant drug interactions due to its inhibition of CYP enzymes. Therefore, there is a high potential for drug-drug interactions with this compound, and co-administration with other drugs should be approached with caution.

Data on In Vitro Cytotoxicity of this compound in Isolated Rat Hepatocytes

Parameter Observation Reference
Effect Dose- and time-dependent cytotoxicity
Mechanism Inhibition of mitochondrial oxidative phosphorylation, decreased intracellular ATP
Biochemical Changes Increased leakage of lactate dehydrogenase, decreased intracellular potassium, reduction in reduced glutathione

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity in Primary Hepatocytes
  • Cell Culture: Plate cryopreserved primary human or rat hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Dosing: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations. Add the dosing solutions to the cells.

  • Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Cytotoxicity Assessment:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.

    • MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases.

    • ATP Assay: Quantify intracellular ATP levels as a measure of cellular energy status.

  • Data Analysis: Calculate the percentage of cytotoxicity or viability relative to vehicle-treated control cells and determine the IC50 value.

Protocol 2: In Vivo Assessment of Hepatotoxicity in Rodents (Long-Term Study)
  • Animal Model: Use male and female Sprague-Dawley rats. Acclimatize the animals for at least one week before the study.

  • Dosing: Administer this compound orally (e.g., by gavage) once daily for a period of 28 or 90 days. Include a vehicle control group and at least three dose levels (low, mid, high).

  • Clinical Observations: Record clinical signs, body weight, and food consumption at regular intervals.

  • Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis. Key liver function markers to measure include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect the liver and other organs, record their weights, and preserve them in formalin for histopathological examination.

  • Data Analysis: Statistically compare the data from the treated groups with the control group to identify any dose-related adverse effects.

References

Oxmetidine Off-Target Effects: A Technical Support Resource for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of oxmetidine observed in preclinical models. The following question-and-answer format directly addresses potential issues and offers troubleshooting guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell-based assays with this compound. What could be the underlying mechanism?

A1: In preclinical studies, this compound has been shown to induce cytotoxicity in isolated rat hepatocytes. This effect is likely not due to its H2-receptor antagonism but rather an off-target effect on mitochondrial function. Specifically, this compound has been demonstrated to inhibit mitochondrial oxidative phosphorylation, leading to decreased cellular ATP content and subsequent cell death.[1] Researchers should consider this mechanism when interpreting cytotoxicity data.

Q2: Our in vivo studies in rats do not show the hepatotoxicity that has been reported in vitro. Why might this be the case?

A2: This is a known discrepancy. While this compound caused dose- and time-dependent cytotoxicity in isolated rat hepatocyte incubations, in vivo experiments in rats (both intraperitoneal and oral administration) did not result in significant changes in serum biochemistry or liver histopathology.[2] Several factors could contribute to this difference, including:

  • First-pass metabolism: this compound may be rapidly metabolized in the liver in vivo, preventing it from reaching concentrations high enough to cause mitochondrial toxicity.

  • Cellular defense mechanisms: In an in vivo system, hepatocytes may have more robust defense and repair mechanisms against mitochondrial insult compared to isolated cells in culture.

  • Experimental conditions: The duration of exposure and the concentrations used in vitro may not be representative of the pharmacokinetic profile of this compound in vivo.

When designing in vivo studies, it is crucial to perform thorough pharmacokinetic analysis to correlate drug exposure levels with any observed toxicities.

Q3: We are observing cardiovascular effects, such as changes in heart rate and blood pressure, in our animal models. Is this a known off-target effect of this compound?

A3: Yes, preclinical studies have indicated that this compound can exert cardiovascular effects through an off-target mechanism. It has been shown to inhibit transmembrane calcium flux in cardiac and vascular tissues, acting as a calcium channel blocker.[3] This can lead to:

  • Negative inotropic and chronotropic effects: Observed in guinea-pig isolated heart preparations.[3]

  • Vasodilation and reduction in blood pressure: Demonstrated in anesthetized cats.[3]

  • Inhibition of Ca2+-dependent contractions: Shown in dog saphenous vein preparations.

It is important to note that, unlike some other calcium channel blockers, the effects of this compound do not appear to be voltage-dependent.

Q4: Does this compound interact with cytochrome P450 (CYP) enzymes?

Troubleshooting Guides

Issue: Unexpected Cell Viability Results
Symptom Possible Cause Troubleshooting Steps
Higher than expected cytotoxicity in cell lines, particularly hepatocytes.Inhibition of mitochondrial respiration by this compound.1. Assess mitochondrial function: Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse analyzer. A decrease in OCR would support mitochondrial toxicity. 2. Measure ATP levels: Quantify intracellular ATP levels. A significant drop in ATP would be consistent with inhibition of oxidative phosphorylation. 3. Control for on-target effects: Use another H2-receptor antagonist with a different chemical structure (e.g., ranitidine, which did not show in vitro cytotoxicity) as a negative control.
Discrepancy between in vitro and in vivo toxicity findings.Differences in drug metabolism and clearance.1. Conduct pharmacokinetic studies: Determine the Cmax, AUC, and half-life of this compound in your animal model. 2. Correlate exposure with toxicity: Compare the in vivo exposure levels with the cytotoxic concentrations observed in vitro. 3. Analyze metabolites: Identify and assess the activity of major metabolites of this compound.
Issue: Unexplained Cardiovascular Phenomena
Symptom Possible Cause Troubleshooting Steps
Bradycardia, hypotension, or decreased cardiac contractility in animal models.Calcium channel blocking activity of this compound.1. In vitro characterization: Use isolated heart preparations (e.g., Langendorff) or isolated vascular rings to directly measure the effects of this compound on contractility and vasoreactivity. 2. Electrophysiology studies: Perform patch-clamp experiments on isolated cardiomyocytes to directly assess the effect of this compound on calcium channel currents. 3. Comparative studies: Compare the cardiovascular profile of this compound to that of known calcium channel blockers (e.g., verapamil, nifedipine).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Isolated Rat Hepatocytes

ConcentrationExposure TimeObservationReference
VariousNot specifiedSignificant (P < 0.001) dose and time-dependent cytotoxicity

Table 2: Cardiovascular Off-Target Effects of this compound

Preclinical ModelConcentrationObserved EffectReference
Guinea-pig isolated heart preparations> 1 x 10⁻⁶ MConcentration-dependent negative inotropic and chronotropic responses
Guinea-pig papillary muscle preparations> 1 x 10⁻⁵ MNegative inotropic responses, shortening of the action potential plateau
Dog saphenous vein preparations> 1 x 10⁻⁵ MInhibition of Ca²⁺-dependent contractions
Anesthetized catsNot specifiedVasodilation, reduction in blood pressure, bradycardia, reduced cardiac output

Experimental Protocols

Assessment of Mitochondrial Respiration Inhibition in Isolated Mitochondria

Objective: To determine the effect of this compound on mitochondrial oxygen consumption.

Model: Isolated rat liver mitochondria.

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from the livers of male Sprague-Dawley rats by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EGTA.

  • Respiration Assay:

    • Use a Clark-type oxygen electrode to measure oxygen consumption.

    • Suspend the isolated mitochondria in a respiration buffer (e.g., containing KCl, MgCl₂, KH₂PO₄, and HEPES).

    • Add substrates for Complex I (e.g., pyruvate/malate) or Complex II (e.g., succinate).

    • Initiate State 3 respiration by adding a known amount of ADP.

    • Add varying concentrations of this compound to the chamber and record the rate of oxygen consumption.

    • Calculate the respiratory control ratio (RCR) as the ratio of State 3 to State 4 (basal) respiration.

This protocol is a generalized representation based on the methodology described in the cited literature.

Measurement of Calcium Flux in Vascular Tissue

Objective: To assess the effect of this compound on calcium influx in vascular smooth muscle.

Model: Dog saphenous vein preparations.

Methodology:

  • Tissue Preparation: Dissect and prepare rings of dog saphenous vein.

  • Depolarization: Depolarize the tissue with a high extracellular potassium (K⁺) solution to open voltage-gated calcium channels.

  • Radiolabeled Calcium Uptake:

    • Incubate the depolarized tissue rings in a physiological salt solution containing ⁴⁵Ca²⁺ in the presence and absence of varying concentrations of this compound.

    • After the incubation period, wash the tissues thoroughly with a cold, calcium-free solution to remove extracellular ⁴⁵Ca²⁺.

    • Lyse the tissue and measure the amount of intracellular ⁴⁵Ca²⁺ using liquid scintillation counting.

  • Data Analysis: Compare the ⁴⁵Ca²⁺ uptake in this compound-treated tissues to control tissues to determine the inhibitory effect.

This protocol is a generalized representation based on the methodology described in the cited literature.

Visualizations

G cluster_this compound This compound cluster_mitochondrion Mitochondrion cluster_cell Hepatocyte This compound This compound ETC Electron Transport Chain This compound->ETC Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives Cell_Death Cell Death ETC->Cell_Death Leads to ATP_Synthase->Cell_Death Prevents (via ATP production)

Caption: Off-target mitochondrial toxicity pathway of this compound.

G cluster_workflow Troubleshooting In Vitro vs. In Vivo Discrepancies Start Discrepancy Observed: In Vitro Cytotoxicity vs. In Vivo Safety PK_Studies Conduct Pharmacokinetic Studies in Animal Model Start->PK_Studies Metabolite_ID Identify and Profile Metabolites PK_Studies->Metabolite_ID Exposure_Comparison Compare In Vivo Exposure (Cmax, AUC) with In Vitro IC50 PK_Studies->Exposure_Comparison Hypothesis Formulate Hypothesis: - Rapid Metabolism? - Inactive Metabolites? - Insufficient Exposure? Metabolite_ID->Hypothesis Exposure_Comparison->Hypothesis

Caption: Experimental workflow for investigating in vitro/in vivo toxicity discrepancies.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxmetidine. The content is designed to help identify and address potential experimental artifacts related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a histamine H2-receptor antagonist. Its primary mechanism of action is to block the histamine H2 receptor, thereby inhibiting the production of gastric acid. It is structurally and functionally related to other H2-receptor antagonists like cimetidine and ranitidine.

Q2: What is the most significant experimental artifact associated with this compound?

A2: The most critical experimental artifact reported for this compound is dose- and time-dependent cytotoxicity, particularly hepatotoxicity (liver cell toxicity). This was a primary reason for its withdrawal from clinical trials.[1] In experimental settings, this can manifest as unexpected cell death in in vitro cultures, especially in hepatocytes.

Q3: What is the underlying mechanism of this compound-induced cytotoxicity?

A3: this compound-induced cytotoxicity is linked to the inhibition of mitochondrial function.[2] Specifically, it blocks mitochondrial respiration by inhibiting the electron transport chain at a point before ubiquinone oxidoreductase. This leads to a significant decrease in cellular ATP levels, ultimately causing cell death.[2]

Q4: Are there any known off-target effects of this compound beyond cytotoxicity?

A4: While the most well-documented off-target effect is mitochondrial toxicity, as an H2-receptor antagonist, this compound could potentially interact with other receptors or enzymes. For instance, some H2-receptor antagonists have been shown to inhibit human liver aldehyde dehydrogenase (E3 isozyme).[3] Researchers should be mindful of potential unforeseen effects in their specific experimental systems.

Q5: How does the potency of this compound compare to other H2-receptor antagonists?

A5: The relative potency of this compound compared to cimetidine depends on the route of administration and the experimental conditions. When administered intravenously, this compound is approximately four times as potent as cimetidine in inhibiting impromidine-stimulated gastric acid secretion.[4] After oral administration, its potency is similar to cimetidine on a weight-for-weight basis, but twice as potent on a molar basis, likely due to first-pass metabolism.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed in Cell Culture

This guide provides a step-by-step approach to troubleshooting unexpected cell death when using this compound in in vitro experiments.

Problem Possible Cause Recommended Action
High levels of cell death in all treatment groups. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its baseline toxicity.
Compound Precipitation: this compound may be precipitating out of the culture medium at the concentrations used, causing physical stress to the cells.Visually inspect the wells for any precipitate. Perform a solubility test of this compound in your specific cell culture medium.
Cell death is observed specifically in this compound-treated cells, especially hepatocytes. Mitochondrial Toxicity: This is the known mechanism of this compound-induced cytotoxicity.Confirm mitochondrial dysfunction using specific assays such as measuring oxygen consumption rate (OCR), cellular ATP levels, or mitochondrial membrane potential.
Off-Target Effects: this compound may be interacting with other cellular targets in your specific cell line.Review the literature for known off-target effects of H2-receptor antagonists. Consider using a different H2-receptor antagonist as a control to see if the effect is specific to this compound.
Inconsistent results between cytotoxicity assays (e.g., MTT vs. LDH). Assay Interference: this compound may be interfering with the chemistry of a specific assay. For example, some compounds can reduce MTT, leading to a false-positive signal for viability.Run a cell-free control to test for direct interaction between this compound and your assay reagents. Consider using an orthogonal assay that measures a different cellular parameter (e.g., membrane integrity via LDH release vs. metabolic activity via MTT).
Guide 2: Investigating Mitochondrial Toxicity

If you suspect this compound-induced mitochondrial toxicity, the following steps can help confirm and characterize this effect.

Experimental Question Recommended Assay Expected Outcome with this compound
Is mitochondrial respiration inhibited? Oxygen Consumption Rate (OCR) Measurement: Use an instrument like a Seahorse XF Analyzer.A dose-dependent decrease in basal and maximal respiration.
Are cellular energy levels depleted? ATP Quantification Assay: Use a luminescence-based assay (e.g., CellTiter-Glo®).A significant reduction in cellular ATP levels in treated cells compared to controls.
Is the mitochondrial membrane potential disrupted? Mitochondrial Membrane Potential Dyes: Use fluorescent dyes like JC-1 or TMRE.A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for TMRE), indicating depolarization of the mitochondrial membrane.

Quantitative Data Summary

Parameter Value Comments Reference
In Vitro Cytotoxicity Dose- and time-dependent cytotoxicity observed in isolated rat hepatocytes.Specific IC50 values are not readily available in the reviewed literature, but significant toxicity was observed at concentrations around 0.5 mM.
Relative Potency (vs. Cimetidine) ~4x more potent (intravenous)For inhibition of impromidine-stimulated gastric acid secretion.
~2x more potent (oral, molar basis)
Pharmacokinetics (Human) Mean bioavailability: 70% (oral)Plasma half-life (t1/2β) after IV administration is approximately 3.0 hours.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Cytotoxicity using the LDH Release Assay

This protocol provides a general framework for measuring cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well cell culture plates

  • Hepatocytes or other cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include the following controls on your plate:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for the this compound stock.

      • Untreated Control (Spontaneous LDH Release): Cells treated with culture medium only.

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit.

      • Culture Medium Background: Wells with culture medium but no cells.

    • Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • LDH Measurement:

    • Carefully collect the cell culture supernatant from each well without disturbing the cells.

    • Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit to measure the LDH activity in the supernatants using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the culture medium background from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Mandatory Visualizations

Histamine H2 Receptor Signaling Pathway

Histamine_H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Gastric Acid Secretion) CREB->Gene_Expression Regulates This compound This compound This compound->H2R Antagonizes

Caption: Histamine H2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Troubleshooting this compound-Induced Cytotoxicity

Cytotoxicity_Troubleshooting_Workflow start Unexpected Cytotoxicity Observed check_controls Verify Controls (Vehicle, Untreated) start->check_controls cytotoxicity_confirmed Cytotoxicity Confirmed check_controls->cytotoxicity_confirmed Controls OK no_cytotoxicity Re-evaluate Experiment check_controls->no_cytotoxicity Controls show toxicity investigate_mechanism Investigate Mechanism cytotoxicity_confirmed->investigate_mechanism mitochondrial_assays Perform Mitochondrial Assays (OCR, ATP, Membrane Potential) investigate_mechanism->mitochondrial_assays off_target_analysis Consider Off-Target Effects investigate_mechanism->off_target_analysis assay_interference Check for Assay Interference (Cell-free controls) investigate_mechanism->assay_interference conclusion Artifact Characterized mitochondrial_assays->conclusion off_target_analysis->conclusion assay_interference->conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

Logical Relationship of this compound's Mechanism of Cytotoxicity

Oxmetidine_Cytotoxicity_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters ETC Electron Transport Chain (Complex I/II) This compound->ETC Inhibits ATP_Production ATP Production ETC->ATP_Production Drives Cell_Death Cell Death (Cytotoxicity) ATP_Production->Cell_Death Depletion leads to

Caption: The mechanism of this compound-induced cytotoxicity via mitochondrial inhibition.

References

Validation & Comparative

Oxmetidine vs. Cimetidine: A Comparative Analysis of H₂ Receptor Antagonist Potency

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxmetidine and cimetidine are both histamine H₂ receptor antagonists, a class of drugs that decrease gastric acid secretion. Cimetidine was the first clinically successful H₂ antagonist, revolutionizing the treatment of peptic ulcers and related conditions. This compound was developed subsequently as a potentially more potent alternative. This guide provides a detailed comparison of the potency of this compound and cimetidine, supported by experimental data, for researchers, scientists, and professionals in drug development.

Comparative Potency of this compound and Cimetidine

The relative potency of this compound and cimetidine is dependent on the route of administration and the stimulus used to induce gastric acid secretion. Intravenous administration of this compound demonstrates significantly higher potency compared to cimetidine. However, when administered orally, their potencies are more comparable on a weight-for-weight basis, with this compound showing a twofold greater potency on a molar basis, a difference attributed to the first-pass metabolism of this compound.[1][2]

Administration Route Gastric Acid Stimulus Relative Potency (this compound vs. Cimetidine) Basis of Comparison
Intravenous InfusionImpromidine~4 times as potentWeight-for-weight
Intravenous InfusionFood~2 times as potentWeight-for-weight
OralNot specifiedNo significant differenceWeight-for-weight
OralNot specified~2 times as potentMolar basis

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the comparative potency of this compound and cimetidine.

Impromidine-Stimulated Gastric Acid Secretion Assay

This experiment is designed to measure the inhibition of gastric acid secretion stimulated by impromidine, a specific H₂ receptor agonist, following the administration of an H₂ receptor antagonist.

1. Subject Preparation:

  • Healthy human volunteers are selected for the study.[1][2]

  • Subjects fast overnight prior to the experiment.

  • A nasogastric tube is inserted into the stomach for the aspiration of gastric contents.[3]

2. Basal Acid Output Measurement:

  • Gastric secretions are collected for a baseline period (e.g., 60 minutes) to determine the basal acid output (BAO).

  • Samples are collected in 15-minute intervals.

3. Drug Administration:

  • A continuous intravenous infusion of impromidine is initiated at a dose known to produce near-maximal gastric acid secretion (e.g., 10 µg/kg/h).

  • Following a period of stable impromidine-stimulated secretion, an intravenous infusion of the H₂ receptor antagonist (this compound or cimetidine) is administered at varying doses.

4. Gastric Sample Collection and Analysis:

  • Gastric juice samples are continuously aspirated throughout the experiment in timed intervals (e.g., every 15 minutes).

  • The volume of each sample is measured.

  • The concentration of hydrochloric acid (HCl) in each sample is determined by titration with a standardized sodium hydroxide (NaOH) solution to a neutral pH, often using a colorimetric indicator.

  • The acid output is calculated in millimoles of HCl per unit of time (mmol/h).

5. Data Analysis:

  • The percentage inhibition of impromidine-stimulated gastric acid secretion is calculated for each dose of the antagonist.

  • Dose-response curves are constructed to determine the dose of each antagonist required to produce 50% inhibition of maximal acid output (ID₅₀), allowing for a quantitative comparison of their potencies.

Food-Stimulated Gastric Acid Secretion Assay (In Vivo Gastric Autotitration)

This method measures the effect of an H₂ receptor antagonist on gastric acid secretion stimulated by a standard meal.

1. Subject Preparation:

  • Healthy human volunteers are recruited for the study.

  • A pH electrode is passed through the nose into the stomach to continuously monitor intragastric pH.

2. Meal Ingestion:

  • Subjects consume a standardized meal over a set period (e.g., 30 minutes). The meal itself has a known buffering capacity.

3. Drug Administration:

  • The H₂ receptor antagonist (this compound or cimetidine) or a placebo is administered at a specified time relative to the meal (e.g., 1 hour after the start of the meal).

4. pH Monitoring and Data Collection:

  • Intragastric pH is continuously recorded at short intervals (e.g., every 4 seconds) before, during, and for an extended period after the meal.

5. Calculation of Gastric Acid Secretion:

  • The buffering capacity of the homogenized standard meal is determined in vitro by titrating it with HCl to a specific pH (e.g., pH 2).

  • The time it takes for the intragastric pH to drop to the same endpoint (e.g., pH 2) after the meal is measured in vivo.

  • Meal-stimulated gastric acid secretion is calculated based on the in vitro buffering capacity and the in vivo time to reach the target pH.

6. Data Analysis:

  • The gastric acid secretion rates in the presence of this compound and cimetidine are compared to the placebo group to determine the inhibitory potency of each drug.

Mandatory Visualizations

Histamine H₂ Receptor Signaling Pathway

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H2R H₂ Receptor Histamine->H2R Binds to Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates (Activates) H_ion H⁺ Secretion ProtonPump->H_ion Increases Antagonist This compound or Cimetidine Antagonist->H2R Blocks

Caption: Signaling pathway of histamine H₂ receptor-mediated gastric acid secretion and its inhibition.

Experimental Workflow for Gastric Acid Secretion Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SubjectPrep Subject Preparation (Fasting, Nasogastric Tube) BasalCollection Basal Secretion Collection SubjectPrep->BasalCollection Stimulation Administer Stimulant (Impromidine or Food) BasalCollection->Stimulation AntagonistAdmin Administer Antagonist (this compound or Cimetidine) Stimulation->AntagonistAdmin SampleCollection Collect Gastric Samples (Timed Intervals) AntagonistAdmin->SampleCollection Titration Measure Volume & Titrate Acidity SampleCollection->Titration Calculation Calculate Acid Output (mmol/h) Titration->Calculation Comparison Compare Potency (Dose-Response Analysis) Calculation->Comparison

Caption: Generalized workflow for in vivo gastric acid secretion experiments.

Conclusion

Experimental data demonstrates that this compound is a more potent H₂ receptor antagonist than cimetidine, particularly when administered intravenously. While oral administration shows a less pronounced difference in potency on a weight basis, the molar potency of this compound remains higher. These findings are crucial for understanding the pharmacological profiles of these compounds and for the development of new therapies for acid-related gastrointestinal disorders.

References

A Comparative Guide to the Effects of Ranitidine and Oxmetidine on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two histamine H2-receptor antagonists, ranitidine and oxmetidine, on gastrointestinal motility. While both drugs were developed to reduce gastric acid secretion, their secondary effects on gut motor function differ significantly. This document synthesizes experimental data to highlight these differences, offering valuable insights for researchers in gastroenterology and pharmacology.

Comparative Overview

Ranitidine, a widely studied H2-receptor antagonist, has been shown to exert a prokinetic effect on the gastrointestinal tract, primarily through a cholinergic mechanism. In contrast, the available evidence for this compound suggests a general lack of significant effect on in vivo gastrointestinal motility in some species, while in vitro studies indicate potential inhibitory actions on smooth muscle contractions.

Quantitative Data on Gastrointestinal Motility Effects

The following tables summarize the quantitative findings from various experimental studies on the effects of ranitidine and this compound on gastrointestinal motility.

Table 1: Effects of Ranitidine on Gastrointestinal Motility

ParameterSpeciesDoseRouteEffectReference
Gastrointestinal Spiking ActivityConscious Dog3 mg/kgIVStimulated[1]
Migrating Myoelectric Complex (MMC) Cycle DurationConscious Dog3 mg/kgIVIncreased[1]
Gastroduodenal Motility (Maximal Pressure Periods)Human150 mg twice dailyOralDuration significantly longer[2]
Antral Smooth Muscle ContractionsGuinea Pig5 µM (threshold)In vitroIncreased amplitude
Gastric Antral Motor ActivityConscious Dog1 mg/kgIVIncreased by 120% at 30 min
Gastric Antral Motor ActivityConscious Dog3 mg/kgIVIncreased by 200% at 30 min
Colonic Motor ActivityConscious Dog3 mg/kgIVIncreased by 280% at 10 min
Gastric EmptyingHuman50 mgIVDelayed[3]
Gastric Emptying (liquid meal)Human300 mgOralAccelerated[4]
Gastric Emptying (solid meal)Human300 mgOralNo significant effect
Fasting Antral Phase III MMCsHumanNot specifiedIVMore common (60% vs 29% placebo)

Table 2: Effects of this compound on Gastrointestinal Motility

ParameterSpeciesDoseRouteEffectReference
Gastrointestinal Motor ProfileConscious Dog3 mg/kgIVNo modification
Basal Motility of DuodenumRat, Guinea PigNot specifiedIn vitroNot modified
Spasmogen-Induced Duodenal ContractionsRat, Guinea PigNot specifiedIn vitroReduced or abolished
Basal Motility of DuodenumRabbitNot specifiedIn vitroReduced in a dose-dependent fashion

Signaling Pathways and Mechanisms of Action

Ranitidine: Cholinergic Stimulation via Acetylcholinesterase Inhibition

Ranitidine's prokinetic effects are primarily attributed to its inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). By inhibiting AChE, ranitidine increases the concentration of ACh in the neuromuscular junction of the gastrointestinal tract. This leads to enhanced stimulation of muscarinic receptors on smooth muscle cells, resulting in increased contractility.

ranitidine_pathway cluster_muscle Ranitidine Ranitidine AChE Acetylcholinesterase (AChE) Ranitidine->AChE Inhibits ACh_breakdown ACh Breakdown AChE->ACh_breakdown Catalyzes ACh Acetylcholine (ACh) ACh->ACh_breakdown Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Activates Smooth_Muscle GI Smooth Muscle Cell Increased_Motility Increased Contraction & Motility Smooth_Muscle->Increased_Motility

Ranitidine's Cholinergic Prokinetic Mechanism
This compound: Potential Interference with Calcium Signaling

In contrast to ranitidine, this compound does not appear to act through a cholinergic mechanism. In vitro studies suggest that this compound's inhibitory effects on smooth muscle contractions are indirect and may involve interference with calcium ion (Ca2+) transport or utilization within the smooth muscle cells. This could potentially occur through the blockade of calcium channels or interference with intracellular calcium release, leading to a reduction in the contractile response.

oxmetidine_pathway This compound This compound Ca_Channel Ca2+ Channels This compound->Ca_Channel Potentially Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Triggers Spasmogen Spasmogenic Stimulus (e.g., ACh, KCl) Spasmogen->Ca_Channel Opens dog_motility_workflow start Start: Fasted Dog with Implanted Electrodes baseline Record Baseline Myoelectric Activity start->baseline administer Administer Drug IV (Ranitidine, this compound, or Placebo) baseline->administer record Continuously Record Post-Administration Activity administer->record analyze Analyze Spiking Activity and MMC Parameters record->analyze compare Compare Drug Effects to Baseline and Placebo analyze->compare end End compare->end

References

comparing the efficacy of Oxmetidine and cimetidine in ulcer models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two histamine H2 receptor antagonists, oxmetidine and cimetidine, in the context of ulcer models. While direct preclinical comparative studies in animal models are limited for this compound, this document synthesizes available clinical data for a comprehensive overview and presents detailed experimental data for cimetidine in various rat ulcer models.

Mechanism of Action: Histamine H2 Receptor Antagonism

Both this compound and cimetidine are competitive antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine to these receptors, they inhibit the production of cyclic AMP (cAMP) and subsequently reduce the secretion of gastric acid. This is a key mechanism in promoting the healing of peptic ulcers.

G cluster_parietal_cell Parietal Cell H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Activates Gastric_Acid Gastric Acid (HCl) Secretion PP->Gastric_Acid Histamine Histamine Histamine->H2R Ox_Cim This compound / Cimetidine Ox_Cim->H2R Blocks

Signaling pathway of H2 receptor antagonists in gastric parietal cells.

Comparative Efficacy Data

While direct head-to-head preclinical studies are scarce, clinical trials in humans provide insights into the relative potency and effectiveness of this compound and cimetidine.

Clinical Studies in Duodenal Ulcer Patients
ParameterThis compoundCimetidineStudy Reference
Healing Rate (4 weeks) 73% (11/15 patients)87% (13/15 patients)Barbezat et al., 1983[1]
Healing Rate (8 weeks) 93% (14/15 patients)100% (15/15 patients)Barbezat et al., 1983[1]
Healing Rate (4 weeks) 80% (41/51 patients)74% (37/50 patients)Lööf et al., 1983[2]
Healing Rate (8 weeks) 92% (47/51 patients)86% (43/50 patients)Lööf et al., 1983[2]
Gastric Acid Secretion in Healthy Subjects
ParameterThis compound vs. CimetidineStudy Reference
Potency (Intravenous) ~4 times more potent in inhibiting impromidine-stimulated acid secretion.Mills et al., 1982[3]
Potency (Oral) No significant difference in weight-for-weight potency, but twice as potent on a molar basis.Mills et al., 1982
24-hour Intragastric pH 400 mg twice daily reduced mean hourly 24-hour intragastric pH by 59%.Mills et al., 1982

Efficacy of Cimetidine in Animal Ulcer Models

The following tables summarize the efficacy of cimetidine in various experimentally induced ulcer models in rats.

Stress-Induced Ulcer Model
Animal ModelCimetidine DoseEffectStudy Reference
Male Wistar RatsPre- and post-treatmentSignificantly more effective in preventing stress-induced ulcers compared to antacid or saline.
Male Sprague-Dawley Rats (2-26 months old)25, 50, 100 mg/kgSignificantly reduced ulcer severity in all age groups except 18- and 26-month-old rats.
Acetic Acid-Induced Gastric Ulcer Model
Animal ModelCimetidine DoseEffectStudy Reference
Rats with limited food intake25-100 mg/kg twice daily (oral)Dose-dependently accelerated ulcer healing.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

General Experimental Workflow for Ulcer Models

G A Animal Acclimatization B Fasting A->B C Drug Administration (this compound/Cimetidine/Vehicle) B->C D Ulcer Induction C->D E Sacrifice and Stomach Excision D->E F Ulcer Scoring and Biochemical Analysis E->F

A generalized workflow for evaluating anti-ulcer agents in animal models.
Stress-Induced Ulcer Protocol (Adapted from published studies)

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 24-48 hours before ulcer induction, with free access to water.

  • Drug Administration: Cimetidine (at varying doses) or the vehicle (e.g., saline) is administered, typically intraperitoneally or orally, 30-60 minutes before stress induction.

  • Ulcer Induction: Ulcers are induced by methods such as restraint and cold exposure (e.g., immobilization in cages and exposure to a cold environment) for a specified duration (e.g., 3 hours).

  • Euthanasia and Sample Collection: Following the stress period, animals are euthanized, and their stomachs are excised.

  • Ulcer Assessment: The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions. The severity of ulcers is often scored based on the number and size of the lesions.

Acetic Acid-Induced Ulcer Protocol (Adapted from published studies)
  • Animals: Male rats (e.g., Sprague-Dawley) are used.

  • Anesthesia: Animals are anesthetized.

  • Surgical Procedure: A laparotomy is performed to expose the stomach. A solution of acetic acid (e.g., 50-100%) is injected into the subserosal layer of the gastric wall.

  • Post-operative Care: The abdominal incision is closed, and the animals are allowed to recover.

  • Drug Administration: Cimetidine or the vehicle is administered orally daily for a specified period (e.g., 15 days).

  • Euthanasia and Ulcer Assessment: At the end of the treatment period, the animals are euthanized, and the stomachs are removed. The ulcerated area is measured to determine the extent of healing.

Conclusion

Both this compound and cimetidine are effective in the treatment of peptic ulcers through their action as histamine H2 receptor antagonists. Clinical data suggests that this compound may be more potent than cimetidine, particularly when administered intravenously. However, in terms of oral administration and clinical outcomes in duodenal ulcer healing, the differences appear to be less pronounced.

The provided data on cimetidine in various rat ulcer models demonstrates its significant anti-ulcer and cytoprotective effects. The lack of similar published preclinical data for this compound makes a direct comparison of their efficacy in these specific models challenging. Further preclinical studies directly comparing these two agents in standardized ulcer models would be beneficial for a more definitive assessment of their relative efficacy at a non-clinical level.

References

Oxmetidine: A Comparative Analysis of a Selective H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oxmetidine, a selective histamine H2 receptor antagonist, with other established drugs in its class: Cimetidine, Ranitidine, and Famotidine. The information presented is supported by experimental data to offer an objective evaluation of its performance.

Introduction to this compound

This compound is a histamine H2 receptor antagonist that was developed for the treatment of conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Like other drugs in its class, it functions by blocking the action of histamine on the H2 receptors of parietal cells in the stomach, thereby reducing gastric acid secretion.[1] Clinical studies demonstrated that this compound was a potent inhibitor of gastric acid secretion.[2][3] However, its development was halted, and it was withdrawn from clinical trials due to concerns about hepatotoxicity.[4]

Comparative Analysis of Potency and Affinity

The efficacy of an H2 receptor antagonist is determined by its potency in inhibiting gastric acid secretion and its binding affinity for the H2 receptor. The following tables summarize the available quantitative data for this compound and its comparators.

A Note on Data Comparability: The data presented below is compiled from various studies. Direct comparison of absolute values (e.g., pA2, IC50) should be approached with caution, as experimental conditions can vary between studies. Relative potency from head-to-head comparative studies provides a more direct assessment.

In Vitro Receptor Affinity and Potency

The pA2 value is a measure of the antagonist's affinity for the receptor, with a higher value indicating a stronger affinity. The IC50 value represents the concentration of an antagonist that is required to inhibit 50% of a specific biological response, in this case, histamine-stimulated activity.

DrugpA2 ValueIC50 (cAMP Assay)Source
This compound Data not availableData not available
Cimetidine 6.1~1.59–3.09 µM
Ranitidine 6.95 - 7.2Data not available
Famotidine Data not available~0.039 µM
Relative Potency in Functional Assays

Direct comparative studies provide valuable insights into the relative potency of these antagonists.

ComparisonRelative PotencyExperimental ContextSource
This compound vs. Cimetidine ~4 times more potent (intravenous)Inhibition of impromidine-stimulated gastric acid secretion
~2 times more potent (oral, molar basis)Inhibition of food-stimulated gastric acid secretion
Famotidine vs. Cimetidine ~32 times more potentControl of gastric acid hypersecretion in Zollinger-Ellison syndrome
Famotidine vs. Ranitidine ~9 times more potentControl of gastric acid hypersecretion in Zollinger-Ellison syndrome

H2 Receptor Signaling Pathway

Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a secondary messenger that plays a key role in the activation of proton pumps responsible for gastric acid secretion. H2 receptor antagonists competitively block histamine from binding to these receptors, thereby inhibiting this signaling pathway.

H2_Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_Protein G-Protein (Gs) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_out H+ Proton_Pump->H_out Secretes This compound This compound (Antagonist) This compound->H2R Blocks

Caption: H2 Receptor Signaling Pathway and Mechanism of this compound Action.

Experimental Protocols

Validation of H2 receptor antagonists typically involves two key types of experiments: receptor binding assays to determine affinity and functional assays to measure the inhibition of histamine-induced cellular responses.

Receptor Binding Assay (General Protocol)

This assay quantifies the affinity of a drug for the H2 receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the antagonist.

Materials:

  • Cell membranes expressing H2 receptors (e.g., from guinea pig brain or recombinant cell lines).

  • Radiolabeled H2 receptor ligand (e.g., [³H]-Tiotidine).

  • Test compounds (this compound, Cimetidine, etc.) at various concentrations.

  • Incubation buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membranes H2 Receptor Membranes Incubation Incubate Membranes, Radioligand & Antagonist Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Antagonist Unlabeled Antagonist (e.g., this compound) Antagonist->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement IC50_Calc Determine IC50 Measurement->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: General Workflow for a Receptor Binding Assay.

Functional Assay: cAMP Measurement (General Protocol)

This assay measures the ability of an antagonist to inhibit the histamine-induced production of cyclic AMP.

Objective: To determine the functional potency (IC50) of the antagonist.

Materials:

  • Intact cells expressing H2 receptors (e.g., CHO cells).

  • Histamine (agonist).

  • Test compounds (this compound, Cimetidine, etc.) at various concentrations.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cells are pre-incubated with varying concentrations of the antagonist.

  • A fixed concentration of histamine is added to stimulate the H2 receptors.

  • The cells are incubated for a specific period to allow for cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a suitable assay kit.

  • The concentration of the antagonist that inhibits 50% of the histamine-stimulated cAMP production (IC50) is determined.

cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cells H2 Receptor Expressing Cells Pre_incubation Pre-incubate Cells with Antagonist Cells->Pre_incubation Antagonist Antagonist (e.g., this compound) Antagonist->Pre_incubation Histamine Histamine (Agonist) Stimulation Stimulate with Histamine Histamine->Stimulation Pre_incubation->Stimulation Lysis Stop Reaction & Lyse Cells Stimulation->Lysis Measurement Measure cAMP Levels Lysis->Measurement IC50_Calc Determine IC50 Measurement->IC50_Calc

Caption: General Workflow for a cAMP Functional Assay.

Conclusion

This compound is a potent H2 receptor antagonist, demonstrating greater potency than cimetidine in preclinical and clinical studies. However, its clinical development was terminated due to evidence of hepatotoxicity. In comparison, cimetidine, ranitidine, and famotidine have been widely used in clinical practice, with famotidine being the most potent of the three. The data presented in this guide highlights the importance of a comprehensive evaluation of both efficacy and safety in drug development. While this compound showed promise as a potent antisecretory agent, its adverse effect profile ultimately prevented its progression to the market.

References

A Comparative Guide to the Effects of Oxmetidine and Cimetidine on Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two histamine H2-receptor antagonists, oxmetidine and cimetidine, on the cytochrome P450 (CYP450) enzyme system. The CYP450 enzymes are a critical component of drug metabolism, and their inhibition can lead to significant drug-drug interactions. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to support research and drug development efforts.

Executive Summary

Cimetidine is a well-documented inhibitor of several cytochrome P450 enzymes, a characteristic that is not directly related to its H2-receptor antagonism.[1] This inhibition is clinically significant and can alter the metabolism of co-administered drugs.[2][3] In contrast, while in vitro studies have shown that this compound is also a potent inhibitor of CYP450 activity, specific quantitative data on its effects on various CYP isoforms are less readily available in the public domain.[4] This guide presents a comprehensive overview of the known inhibitory effects of cimetidine on various CYP450 isoforms and a qualitative assessment of this compound's inhibitory potential.

Quantitative Comparison of Cimetidine's Effects on CYP450 Enzymes

The following table summarizes the inhibitory effects of cimetidine on various human and rat cytochrome P450 isoforms based on available in vitro data.

CYP IsoformTest SystemSubstrateInhibition MetricValueReference
CYP1A2Human Liver MicrosomesCaffeine-Cimetidine >> Ranitidine = Ebrotidine[5]
CYP2C9Human Liver MicrosomesTolbutamide-Inhibited
CYP2C9Human Liver MicrosomesDiclofenac-Not Inhibited
CYP2C11 (rat)Rat Liver MicrosomesTestosterone 2α-hydroxylase% Inhibition (in vivo pre-treatment)65-73%
CYP2C19Human Liver MicrosomesS-mephenytoinKi7.1 µM (by omeprazole, for context)
CYP2D6Human Liver MicrosomesDextromethorphan-Cimetidine >>> Ranitidine = Ebrotidine
CYP2D6Human Liver MicrosomesBufuralol% Inhibition~80% (at 3.0 mmol/L cimetidine)
CYP2D6Human Liver Microsomes-IC5098 µM
CYP3A4/5Human Liver MicrosomesDextrorphan-Ebrotidine > Cimetidine >>> Ranitidine
CYP3A4/5Human Liver MicrosomesNifedipine% of control activity23% +/- 13% (at 3.0 mmol/L cimetidine)
Multiple CYPsRat Liver MicrosomesAryl-hydrocarbon-hydroxylase, 7-ethoxycoumarin-O-deethylase, 7-ethoxyresorufin-O-deethylase-Potent inhibitor

Note: The inhibitory potential of cimetidine can vary depending on the specific CYP isoform, the substrate used in the assay, and the experimental conditions. For example, cimetidine's inhibitory concentration in vitro is often much higher than the plasma concentrations observed in vivo that lead to similar inhibitory effects, suggesting the formation of a metabolite-intermediate complex.

This compound's Effect on Cytochrome P450 Enzymes: A Qualitative Overview

In vitro studies using rat liver microsomes have demonstrated that this compound is a potent inhibitor of CYP activity, comparable to cimetidine. The specific activities measured in these studies were aryl-hydrocarbon-hydroxylase, 7-ethoxycoumarin-O-deethylase, and 7-ethoxyresorufin-O-deethylase. However, a detailed profile of its inhibitory effects on specific human CYP isoforms, including quantitative IC50 or Ki values, is not extensively reported in publicly available literature. This lack of data prevents a direct quantitative comparison with cimetidine.

Experimental Protocols

The following sections describe typical methodologies used to assess the effects of compounds like this compound and cimetidine on CYP450 enzymes.

In Vitro CYP450 Inhibition Assay (General Protocol)

This protocol outlines a general workflow for determining the inhibitory potential of a compound on specific CYP450 isoforms in human liver microsomes.

  • Preparation of Reagents:

    • Human liver microsomes are thawed on ice.

    • A stock solution of the test compound (e.g., cimetidine, this compound) is prepared in a suitable solvent (e.g., DMSO).

    • A stock solution of a specific CYP isoform substrate is prepared.

    • NADPH regenerating solution is prepared.

    • Positive control inhibitors for each CYP isoform are prepared.

  • Incubation:

    • Human liver microsomes are pre-incubated with the test compound or positive control inhibitor at various concentrations in a phosphate buffer (pH 7.4) at 37°C for a specified time (e.g., 5-10 minutes).

    • The reaction is initiated by adding the specific substrate and the NADPH regenerating solution.

    • The incubation is carried out at 37°C for a specific duration.

  • Termination and Analysis:

    • The reaction is terminated by adding a quenching solution (e.g., acetonitrile or methanol).

    • The samples are centrifuged to pellet the protein.

    • The supernatant is analyzed by a suitable method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of the metabolite.

  • Data Analysis:

    • The rate of metabolite formation is calculated.

    • The percentage of inhibition at each concentration of the test compound is determined relative to the vehicle control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a suitable model.

Specific Method for Cimetidine Inhibition of CYP2D6

One study evaluated the impact of impurities on the IC50 value of cimetidine for CYP2D6.

  • Test Compound: Cimetidine.

  • Impurities (as model compounds): Quinidine, fluoxetine, fluvoxamine, and ibuprofen.

  • Enzyme Source: Human liver microsomes.

  • Substrate: Dextromethorphan.

  • Analysis: The formation of the metabolite, dextrorphan, was monitored to determine the extent of CYP2D6 inhibition.

  • Results: The study demonstrated that potent CYP2D6 inhibiting impurities could significantly decrease the apparent IC50 value of cimetidine.

Visualizations

The following diagrams illustrate key concepts related to the interaction of drugs with CYP450 enzymes and the experimental workflow for assessing these interactions.

CYP450_Inhibition_Pathway cluster_0 Mechanism of CYP450 Inhibition Drug Drug (e.g., Cimetidine, This compound) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Binds to enzyme Inactive_Complex Inactive Drug-CYP450 Complex Drug->Inactive_Complex Metabolite Metabolite CYP450->Metabolite Metabolizes Inhibition Inhibition CYP450->Inhibition CYP450->Inactive_Complex Substrate Co-administered Drug (Substrate) Substrate->CYP450 Binds to active site Inhibition->CYP450 Blocks substrate binding/metabolism

Caption: Mechanism of competitive inhibition of a CYP450 enzyme by a drug.

CYP450_Assay_Workflow cluster_1 In Vitro CYP450 Inhibition Assay Workflow Start Start Preparation Prepare Reagents: - Microsomes - Inhibitor (Test Drug) - Substrate - NADPH Start->Preparation Preincubation Pre-incubate Microsomes with Inhibitor Preparation->Preincubation Initiation Initiate Reaction: Add Substrate & NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction: Add Quenching Solution Incubation->Termination Analysis Analyze Metabolite Formation (LC-MS/MS) Termination->Analysis Data_Analysis Calculate % Inhibition and IC50 Value Analysis->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of Oxmetidine and Other H2 Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Oxmetidine with other prominent histamine H2 receptor antagonists, namely Cimetidine, Ranitidine, and Famotidine. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their pharmacological properties, supported by experimental data and methodologies.

Mechanism of Action and Signaling Pathway

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach. This action inhibits gastric acid secretion. The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), normally activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of proteins involved in the trafficking and activation of the H+/K+ ATPase (proton pump) to the apical membrane of the parietal cell, resulting in gastric acid secretion.[2][3] H2 blockers, by preventing the initial binding of histamine, interrupt this signaling cascade.

Below is a diagram illustrating the H2 receptor signaling pathway and the point of intervention for H2 blockers.

H2_Signaling_Pathway cluster_Parietal_Cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates H2_Blocker H2 Blocker (e.g., this compound) H2_Blocker->H2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump Enters

Caption: H2 Receptor Signaling Pathway.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key quantitative data for this compound and other H2 blockers, providing a basis for direct comparison of their performance.

Table 1: Receptor Binding Affinity and In Vitro Potency
DrugH2 Receptor Binding Affinity (Ki)IC50 for Gastric Acid Secretion InhibitionRelative Potency (vs. Cimetidine=1)
This compound Data not availableData not available~2-4[4][5]
Cimetidine ~1.1 µM~1.6 µmol/L (food-stimulated)1
Ranitidine pA2 = 6.95 - 7.295 ng/mL (pentagastrin-stimulated)~4-10
Famotidine Kd = 14 nM33 nM~20-50

Note: Ki and IC50 values can vary depending on the experimental conditions. pA2 is a measure of antagonist potency.

Table 2: Pharmacokinetic Properties
DrugOral Bioavailability (%)Plasma Half-life (hours)Plasma Protein Binding (%)
This compound ~70%~3.0Data not available
Cimetidine ~60-70%~2.0~15-25%
Ranitidine ~50%~2.0-3.0~15%
Famotidine ~40-45%~2.5-3.5~15-20%

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the efficacy of H2 blockers.

H2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H2 receptor.

Materials:

  • Membrane preparations from cells expressing the human H2 receptor (e.g., CHO-K1 cells).

  • Radioligand, such as [3H]-Tiotidine.

  • Test compounds (e.g., this compound, Cimetidine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Gastric Acid Secretion

Objective: To assess the inhibitory effect of a test compound on histamine-stimulated gastric acid secretion in an animal model (e.g., rat).

Materials:

  • Male Wistar rats.

  • Urethane (anesthetic).

  • Histamine dihydrochloride.

  • Test compounds (e.g., this compound, Cimetidine).

  • Saline solution.

  • pH meter and electrode.

  • Perfusion pump.

Procedure:

  • Animal Preparation: Anesthetize the rats with urethane. Ligate the pylorus and insert a double-lumen cannula into the stomach through the esophagus for perfusion and sample collection.

  • Basal Secretion: Perfuse the stomach with saline at a constant rate and collect the gastric effluent to measure basal acid output.

  • Stimulation: Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

  • Drug Administration: Once a stable plateau of acid secretion is achieved, administer the test compound intravenously or intraduodenally.

  • Sample Collection: Continue to collect gastric effluent at regular intervals.

  • Titration: Determine the acid concentration in the collected samples by titration with a standard NaOH solution to a pH of 7.0.

  • Data Analysis: Calculate the percentage inhibition of gastric acid secretion at different doses of the test compound to determine the IC50 value.

Below is a workflow diagram for the in vivo gastric acid secretion experiment.

Gastric_Acid_Secretion_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize Surgery Pylorus Ligation & Cannula Insertion Anesthetize->Surgery Basal_Secretion Measure Basal Acid Secretion Surgery->Basal_Secretion Histamine_Infusion Administer Histamine (IV Infusion) Basal_Secretion->Histamine_Infusion Stable_Secretion Achieve Stable Acid Secretion Histamine_Infusion->Stable_Secretion Drug_Admin Administer Test Compound Stable_Secretion->Drug_Admin Collect_Samples Collect Gastric Effluent Drug_Admin->Collect_Samples Titrate Titrate Samples with NaOH Collect_Samples->Titrate Analyze Calculate % Inhibition and IC50 Titrate->Analyze End End Analyze->End

Caption: Experimental Workflow.

Rational Drug Design and Development

The development of H2 blockers, particularly Cimetidine, is a landmark in rational drug design. The process began with the identification of histamine as a key stimulant of gastric acid secretion and the hypothesis of a distinct histamine receptor (H2) in the stomach, different from the known H1 receptor.

The logical progression of the drug design process for Cimetidine is illustrated below.

Rational_Drug_Design cluster_Development Rational Design of Cimetidine Start Hypothesis: Separate H2 Receptor Lead_Compound Lead Compound: Histamine (Agonist) Start->Lead_Compound Modification_1 Modification 1: Elongate side chain (Burimamide - Antagonist) Lead_Compound->Modification_1 Modification_2 Modification 2: Add electron-withdrawing group (Metiamide - Increased Potency) Modification_1->Modification_2 Modification_3 Modification 3: Replace thiourea with cyanoguanidine (Cimetidine - Reduced Toxicity) Modification_2->Modification_3 Result Cimetidine: Potent and Safe H2 Blocker Modification_3->Result

Caption: Cimetidine Development.

This systematic approach, involving the modification of the natural ligand (histamine) to create an antagonist with improved potency and reduced toxicity, paved the way for the development of subsequent H2 blockers like Ranitidine and Famotidine.

Side Effect Profile

While generally well-tolerated, H2 blockers are associated with some side effects. Cimetidine, in particular, is known to inhibit cytochrome P450 enzymes, leading to potential drug interactions. It has also been associated with antiandrogenic effects, such as gynecomastia and impotence, especially at high doses. Ranitidine and Famotidine have a lower propensity for these side effects. More recently, concerns about the presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen, led to the recall of ranitidine products.

Conclusion

This compound demonstrated comparable efficacy to Cimetidine in early clinical trials for duodenal ulcer healing. Its potency is generally higher than Cimetidine, particularly when administered intravenously. However, the development of this compound was halted due to concerns about potential hepatotoxicity. In contrast, Famotidine has emerged as the most potent of the widely used H2 blockers, with a favorable side effect profile. This comparative guide highlights the key differences in the pharmacological profiles of these H2 receptor antagonists, providing valuable data and methodologies for researchers in the field of drug development.

References

Oxmetidine Cross-Reactivity Profile: A Comparative Analysis with Other Histamine H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Analysis of Histamine Receptor Binding Affinity

The following table summarizes the available binding affinity data (Ki in nM) of selected H2 receptor antagonists for the four histamine receptor subtypes. A higher Ki value indicates lower binding affinity.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
Oxmetidine Data not availableData not availableData not availableData not available
Cimetidine > 5000[1]246.1[1]Data not availableData not available
Ranitidine > 5000[1]190.0[1]Data not availableData not available
Famotidine Unlikely at clinical concentrations[2]14Unlikely at clinical concentrationsUnlikely at clinical concentrations

Note: The available data is limited and has been compiled from different sources, which may have used varying experimental conditions.

Based on the limited available data, cimetidine and ranitidine show high selectivity for the H2 receptor over the H1 receptor. Famotidine is reported to be highly selective for the H2 receptor, with off-target effects at other histamine receptors considered unlikely at therapeutic concentrations.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of drug-receptor interactions. Below are representative protocols for key experiments used in determining receptor binding affinity and functional activity.

Radioligand Binding Assay for Histamine Receptors

This assay directly measures the binding of a radiolabeled ligand to its receptor and its displacement by a test compound.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes expressing the specific human histamine receptor subtype (H1, H2, H3, or H4).

  • Radioligands:

    • H1 Receptor: [³H]-Pyrilamine

    • H2 Receptor: [³H]-Tiotidine

    • H3 Receptor: [³H]-Nα-methylhistamine

    • H4 Receptor: [³H]-Histamine

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled antagonist for the specific receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Histamine H2, H3, and H4 Receptors

This assay measures the functional response of cells to receptor activation by quantifying the change in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional antagonist activity (IC50) of a test compound at H2, H3, and H4 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H2, H3, or H4 receptor.

  • Agonist for the respective receptor (e.g., histamine or a selective agonist).

  • Test compound (e.g., this compound) at various concentrations.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors like H3 and H4).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure for H2 Receptor (Gs-coupled):

  • Cell Plating: Plate the H2 receptor-expressing cells in a microplate and culture overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of a histamine H2 receptor agonist to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the inhibition of agonist-induced cAMP production.

Procedure for H3 and H4 Receptors (Gi-coupled):

  • Cell Plating: Plate the H3 or H4 receptor-expressing cells in a microplate and culture overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of a histamine H3 or H4 receptor agonist, followed by the addition of forskolin to stimulate cAMP production. The agonist will inhibit this forskolin-induced cAMP increase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the reversal of agonist-induced inhibition of forskolin-stimulated cAMP production.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor (Gq-coupled) cluster_H2 H2 Receptor (Gs-coupled) cluster_H3_H4 H3 & H4 Receptors (Gi-coupled) H1 H1 PLC PLC H1->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 H2 H2 AC_H2 Adenylyl Cyclase H2->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H3_H4 H3 / H4 AC_H3_H4 Adenylyl Cyclase H3_H4->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4 Histamine Histamine Histamine->H1 Histamine->H2 Histamine->H3_H4

Caption: Signaling pathways of histamine receptor subtypes.

Radioligand_Binding_Assay_Workflow start Start prepare Prepare cell membranes expressing target receptor start->prepare incubate Incubate membranes with radioligand and test compound prepare->incubate filter Filter to separate bound from unbound radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using scintillation counter wash->count analyze Analyze data to determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Conclusion

While this compound is established as a histamine H2 receptor antagonist, a detailed public record of its cross-reactivity with H1, H3, and H4 receptors is lacking. The comparative data for other H2 antagonists like cimetidine, ranitidine, and particularly famotidine, suggest a general trend of high selectivity for the H2 receptor. However, without direct experimental evidence for this compound, its precise selectivity profile remains unconfirmed. The provided experimental protocols offer a standardized framework for conducting such crucial cross-reactivity studies, which are indispensable for a thorough preclinical safety and pharmacological assessment of any new drug candidate. Researchers are encouraged to perform these assays to elucidate the complete histamine receptor interaction profile of this compound.

References

A Comparative Analysis of the Side Effect Profiles of Oxmetidine and Cimetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the differential side effect profiles of two histamine H2-receptor antagonists, Oxmetidine and Cimetidine. While both drugs were developed to reduce gastric acid secretion, their off-target effects, particularly concerning hepatotoxicity, anti-androgenic activity, and central nervous system (CNS) penetration, exhibit notable differences. This document summarizes key experimental findings, presents comparative data, and outlines the methodologies of pivotal studies to inform future research and drug development.

Executive Summary

Cimetidine, a widely used H2-receptor antagonist, is associated with a range of side effects, including anti-androgenic effects, CNS disturbances, and inhibition of cytochrome P450 enzymes, which can lead to numerous drug interactions. This compound, a more potent analogue, was withdrawn from clinical trials due to concerns about hepatotoxicity. Comparative clinical trials for duodenal ulcer treatment showed a generally low incidence of mild and transient side effects for both drugs, with this compound appearing well-tolerated in the short term. However, the risk of liver injury ultimately halted its development. A key differentiator is their ability to cross the blood-brain barrier; Cimetidine penetrates the CNS, leading to potential neurological side effects, whereas this compound does not appear to do so.

Comparative Side Effect Profile

The following table summarizes the reported side effects of this compound and Cimetidine based on available clinical trial data and post-marketing surveillance. It is important to note that quantitative data for this compound is limited due to its withdrawal from clinical development.

Side Effect CategoryThis compoundCimetidine
Hepatotoxicity Primary reason for withdrawal from clinical trials. [1] Showed dose- and time-dependent cytotoxicity in isolated rat hepatocytes.[2]Rare, but cases of cholestatic or hepatocellular injury have been reported.[3] The mechanism is thought to involve the formation of a reactive metabolite through cytochrome P450 metabolism.[3]
Anti-androgenic Effects No significant changes in prolactin or gonadotropin levels were observed in a 4-week clinical trial.[4]Known to cause gynecomastia, impotence, and loss of libido, particularly with high doses and long-term use. Competitively inhibits the binding of dihydrotestosterone (DHT) to androgen receptors.
Central Nervous System (CNS) Effects Does not appear to penetrate the cerebrospinal fluid (CSF).Can cross the blood-brain barrier and is associated with confusion, dizziness, headache, and in rare cases, more severe psychiatric symptoms, especially in the elderly or those with renal impairment.
Renal Effects Mild, asymptomatic rise in serum creatinine, similar to cimetidine, was observed in a clinical trial.Can cause a benign increase in serum creatinine by inhibiting its tubular secretion. Rare cases of interstitial nephritis have been reported.
Common Side Effects (from comparative trials) Generally well-tolerated in short-term studies with no significant adverse effects reported.Common side effects are generally mild and may include diarrhea, headache, dizziness, and drowsiness.

Experimental Protocols

Assessment of Hepatotoxicity in Isolated Rat Hepatocytes (based on the study by Hoke et al., 1990)

This in vitro study investigated the cytotoxic effects of this compound on liver cells.

1. Hepatocyte Isolation:

  • Hepatocytes were isolated from male Sprague-Dawley rats via a two-step collagenase perfusion technique.

  • The liver was first perfused with a calcium-free buffer to loosen cell junctions, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.

  • The resulting cell suspension was filtered and purified to obtain a viable hepatocyte population.

2. Cytotoxicity Assay:

  • Isolated hepatocytes were incubated in a suitable medium at 37°C.

  • This compound was added to the hepatocyte suspensions at various concentrations.

  • Cell viability was assessed at different time points using the Trypan Blue exclusion method. In this method, viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • The percentage of viable cells was determined by counting stained and unstained cells under a microscope.

3. In Vivo Assessment:

  • This compound was administered to rats either intraperitoneally or orally at different dosages.

  • Hepatotoxicity was evaluated by measuring serum levels of liver enzymes (transaminases, alkaline phosphatase, 5'-nucleotidase, gamma-glutamyl transpeptidase) and by histopathological examination of liver tissue at various time points up to 72 hours post-administration.

Androgen Receptor Binding Assay (General Protocol)

This type of in vitro assay is used to determine the ability of a compound to compete with a natural androgen for binding to the androgen receptor.

1. Receptor Preparation:

  • Cytosol containing androgen receptors is typically prepared from the ventral prostate of rats.

  • Alternatively, a recombinant androgen receptor protein can be used.

2. Competitive Binding:

  • A radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), is used as the ligand.

  • A constant amount of the receptor preparation and the radiolabeled ligand are incubated with varying concentrations of the test compound (e.g., Cimetidine).

  • The incubation is carried out at a specific temperature and for a sufficient duration to reach binding equilibrium.

3. Separation and Quantification:

  • After incubation, the bound and free radioligand are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

4. Data Analysis:

  • The ability of the test compound to inhibit the binding of the radiolabeled ligand is calculated.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined to assess its binding affinity.

Signaling Pathways and Mechanisms of Side Effects

Cimetidine's Anti-Androgenic Effect

Cimetidine exerts its anti-androgenic effects primarily by acting as a competitive antagonist at the androgen receptor. This prevents the binding of endogenous androgens like dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes.

G cluster_cell Target Cell DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds Cimetidine Cimetidine Cimetidine->AR Competitively Binds No_Transcription Inhibition of Gene Transcription Cimetidine->No_Transcription Prevents DHT binding DHT_AR DHT-AR Complex AR->DHT_AR Nucleus Nucleus DHT_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) DHT_AR->ARE Binds to Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Promotes Androgenic_Effects Androgenic Effects Gene_Transcription->Androgenic_Effects Anti_Androgenic_Effects Anti-Androgenic Effects (e.g., Gynecomastia) No_Transcription->Anti_Androgenic_Effects

Cimetidine's Anti-Androgenic Mechanism
This compound-Induced Hepatotoxicity (Proposed Mechanism)

This compound's hepatotoxicity is thought to involve mitochondrial dysfunction. Studies have shown that it inhibits mitochondrial respiration, leading to a depletion of ATP and subsequent loss of cell viability. The exact molecular target within the electron transport chain appears to be Complex I (NADH-CoQ reductase).

G cluster_mitochondrion Mitochondrion This compound This compound Complex_I Complex I (NADH-CoQ Reductase) This compound->Complex_I Inhibits ETC Complex I Complex II Complex III Complex IV Inhibition Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Viability Cell Viability ATP_Production->Cell_Viability ATP_Depletion ATP Depletion Inhibition->ATP_Depletion Leads to Cell_Death Hepatocyte Death ATP_Depletion->Cell_Death

Proposed Mechanism of this compound Hepatotoxicity
Differential CNS Penetration

A critical difference between this compound and Cimetidine is their ability to cross the blood-brain barrier (BBB). Cimetidine's penetration into the CNS is linked to its neurological side effects, while this compound's inability to do so suggests a lower risk of such effects.

G cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) Cimetidine Cimetidine BBB Blood-Brain Barrier (BBB) Cimetidine->BBB Crosses This compound This compound This compound->BBB Does Not Cross CNS_Effects Potential for CNS Side Effects BBB->CNS_Effects No_CNS_Effects No Significant CNS Penetration

Differential Blood-Brain Barrier Penetration

References

A Comparative Review of the Pharmacokinetics of Oxmetidine and Ranitidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two histamine H2-receptor antagonists, Oxmetidine and ranitidine. While both drugs serve to reduce gastric acid secretion, their absorption, distribution, metabolism, and excretion within the body exhibit notable differences. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these two compounds.

Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters for this compound and ranitidine, compiled from various clinical studies.

Pharmacokinetic ParameterThis compoundRanitidine
Bioavailability ~70% (oral)[1]~50% (oral)[2][3][4]
Time to Peak Plasma Concentration (Tmax) 45 - 210 minutes (oral, often with two maxima)[1]1 - 3 hours (oral)
Elimination Half-life (t½) ~3.0 hours (intravenous)~2-3 hours (oral), slightly shorter after intravenous administration
Volume of Distribution (Vd) ~0.7 L/kg (intravenous)~1.4 L/kg
Total Plasma Clearance ~12.3 L/h (intravenous)~600 mL/min
Renal Clearance ~0.7 L/h (intravenous)~410 mL/min
Protein Binding Not specified in available results~15%
Major Route of Elimination Primarily hepatic metabolismRenal excretion and hepatic metabolism
Urinary Excretion (unchanged drug) ~6% (intravenous), ~3% (oral)~30% (oral)

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general overview of the experimental protocols is provided below.

Determination of Pharmacokinetic Parameters

A study on the pharmacokinetics of this compound involved the administration of single intravenous (100 mg) and oral (200 mg) doses to 11 patients with peptic ulcer disease. Plasma concentrations and urinary excretion of this compound were subsequently measured to determine its pharmacokinetic profile.

For ranitidine, pharmacokinetic parameters have been established through various studies involving both oral and intravenous administration. High-performance liquid chromatography (HPLC) and radioimmunoassay are the common methods used to measure ranitidine concentrations in plasma and urine. Following administration, blood and urine samples are collected at various time points to construct plasma concentration-time curves and determine the amount of drug excreted.

Experimental_Workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis oral Oral Dose blood Blood Sampling oral->blood urine Urine Sampling oral->urine iv Intravenous Dose iv->blood iv->urine hplc HPLC Analysis blood->hplc ria Radioimmunoassay blood->ria urine->hplc urine->ria pk_params Pharmacokinetic Parameter Calculation hplc->pk_params ria->pk_params H2_Receptor_Antagonism cluster_cell Gastric Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PP Proton Pump (H+/K+-ATPase) PKA->PP Phosphorylates & Activates H_ion H+ PP->H_ion Secretes Histamine Histamine Histamine->H2R Activates Antagonist This compound or Ranitidine Antagonist->H2R Blocks

References

A Comparative Analysis of the Anti-secretory Activity of Oxmetidine and Famotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-secretory activities of two histamine H2-receptor antagonists, oxmetidine and famotidine. While direct head-to-head clinical trial data is limited, this document synthesizes available experimental data to offer an objective evaluation of their respective potencies and effects on gastric acid secretion.

Executive Summary

Both this compound and famotidine are potent inhibitors of gastric acid secretion, acting as competitive antagonists at the histamine H2-receptors on parietal cells. However, available data from comparative studies against cimetidine indicates that famotidine is a significantly more potent anti-secretory agent than this compound. Famotidine has demonstrated a longer duration of action and a higher potency in inhibiting both basal and stimulated gastric acid secretion.

Data Presentation: Quantitative Comparison of Anti-secretory Activity

The following tables summarize the quantitative data on the anti-secretory activity of this compound and famotidine, primarily derived from studies comparing them to cimetidine.

ParameterThis compoundFamotidineCitation
Relative Potency (vs. Cimetidine) Intravenous (vs. impromidine-stimulated secretion): ~4 times more potent. Oral (vs. food-stimulated secretion): Twice as potent on a molar basis.On a weight basis: ~20-50 times more potent. On a molar basis: ~7.5 times more potent than ranitidine and ~20 times more potent than cimetidine.[1][2],[3][4]
Inhibition of Stimulated Acid Secretion - Twice as potent as cimetidine against food-stimulated secretion.- 5 mg oral dose is comparable to 300 mg cimetidine in suppressing pentagastrin-stimulated secretion by ~60%. - 20 mg oral dose suppresses pentagastrin-stimulated secretion by ~90%.[1],
Effect on 24-Hour Intragastric pH 400 mg twice daily reduced mean hourly 24-hour intragastric pH by 59%.A 40 mg bedtime dose provides a longer duration of action (12 hours) compared to ranitidine (9 hours). Continuous intravenous infusions can maintain intragastric pH at high levels (median pH 7.1 during fasting).,
Duration of Action No significant difference in duration of action compared to cimetidine.A 40 mg dose has a duration of action of 10-12 hours.,

Signaling Pathway and Mechanism of Action

Both this compound and famotidine exert their anti-secretory effects by blocking the histamine H2 receptor on gastric parietal cells. This action interrupts the signaling cascade that leads to the secretion of hydrochloric acid into the stomach lumen.

G cluster_0 Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates and activates H_ion H+ (Acid) H_K_ATPase->H_ion Secretes Histamine Histamine Histamine->H2R Binds to Ox_Fam This compound / Famotidine Ox_Fam->H2R Blocks G start Subject Fasting Overnight ng_tube Nasogastric Tube Insertion start->ng_tube basal_collection Basal Gastric Juice Collection (e.g., for 1 hour) ng_tube->basal_collection drug_admin Administration of this compound, Famotidine, or Placebo basal_collection->drug_admin pentagastrin_admin Pentagastrin Administration (Subcutaneous or IV) drug_admin->pentagastrin_admin stimulated_collection Collection of Stimulated Gastric Juice (e.g., at 15-min intervals for 2 hours) pentagastrin_admin->stimulated_collection analysis Measurement of Volume, pH, and Acid Concentration (Titration with NaOH) stimulated_collection->analysis end Data Analysis and Comparison analysis->end G start Subject Preparation and Electrode Calibration electrode_placement Placement of pH Electrode in the Stomach start->electrode_placement baseline_monitoring Baseline pH Monitoring (e.g., for 1-2 hours) electrode_placement->baseline_monitoring drug_admin Administration of this compound, Famotidine, or Placebo baseline_monitoring->drug_admin monitoring_period Continuous pH Monitoring for 24 Hours (with standardized meals and activities) drug_admin->monitoring_period data_retrieval Data Retrieval from Portable Recorder monitoring_period->data_retrieval analysis Analysis of pH Data (e.g., mean pH, time pH > 3 or 4) data_retrieval->analysis end Comparative Analysis analysis->end

References

Safety Operating Guide

Navigating the Disposal of Oxmetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for oxmetidine, a specific histamine H2-receptor antagonist.[1] The following procedures are designed for researchers, scientists, and drug development professionals to handle this compound responsibly.

It is critical to note that specific institutional and local regulations may vary. Therefore, personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines before proceeding with any disposal protocol.[2][3][4]

Core Principles of Chemical Waste Management

The disposal of chemical waste, such as this compound, is governed by strict federal and state regulations to prevent environmental contamination and protect human health.[3] Improper disposal, such as drain disposal or mixing with regular trash, can lead to the contamination of water sources and pose a significant hazard.

Step-by-Step Disposal Protocol for this compound

The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting. This protocol is based on general best practices for chemical waste management and should be adapted to local regulations as advised by your EHS department.

  • Characterization of Waste: Identify the waste stream containing this compound. This includes pure, unused this compound, contaminated solutions, or materials used in handling the compound (e.g., gloves, weighing paper).

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Place solid this compound waste and contaminated materials into a designated, compatible, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a sealable, leak-proof container that is chemically compatible with the solution.

  • Labeling:

    • All chemical waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as waste is first added.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • All other constituents in the container, listed by percentage.

      • The date accumulation started.

      • The specific hazards associated with the chemical (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be under the control of the laboratory personnel, at or near the point of generation.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Secondary containment is recommended to prevent spills.

  • Request for Pickup:

    • Once the waste container is full, or if the experiment is complete, submit a chemical waste collection request to your institution's EHS department.

    • Do not allow waste to accumulate for extended periods.

Safety and Handling Considerations

While detailed toxicological properties for this compound are not fully investigated, it is prudent to handle it with care, similar to other bioactive compounds. The Safety Data Sheet (SDS) for a related compound, cimetidine, indicates that personal protective equipment (PPE), including gloves and safety goggles, should be worn.

Hazard Category Cimetidine (as a reference) General Recommendations for this compound
Acute Toxicity Oral LD50: 5 g/kg (rat)Handle with standard laboratory precautions to avoid ingestion, inhalation, and skin contact.
Skin Contact May cause skin irritation or allergic reaction.Wear appropriate protective gloves and clothing.
Eye Contact Can cause serious eye damage.Wear safety glasses or goggles.
Environmental Should not be released into the environment.Prevent entry into waterways and sewers.

This table uses data for the related compound cimetidine as a precautionary reference. Always consult the specific SDS for the compound in use, if available, and follow institutional guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start This compound Waste Generated identify_waste Characterize Waste (Solid, Liquid, Contaminated PPE) start->identify_waste is_sharps Is it a sharp? identify_waste->is_sharps sharps_container Dispose in Sharps Container is_sharps->sharps_container Yes segregate_waste Segregate Waste Stream is_sharps->segregate_waste No consult_ehs Consult Institutional EHS sharps_container->consult_ehs select_container Select Compatible Container segregate_waste->select_container label_container Label with Hazardous Waste Tag select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup request_pickup->consult_ehs Follow EHS Instructions

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Oxmetidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Laboratory Professionals

Oxmetidine, a specific histamine H2-receptor antagonist, requires careful handling in a laboratory setting to ensure the safety of researchers and prevent environmental contamination.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide bases its recommendations on the safety data for the structurally related compound, Cimetidine, and general best practices for handling hazardous pharmaceutical agents. Researchers must exercise caution and adhere to these guidelines to mitigate potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in solid form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesChemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects eyes from dust particles and potential splashes.
Face ShieldRecommended when there is a risk of splashes of solutions containing this compound.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.Prevents direct skin contact with the compound.
Body Protection Laboratory CoatProvides a removable barrier to protect personal clothing.
Disposable GownMade of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]Offers enhanced protection, especially during compounding or when handling larger quantities.
Respiratory Protection NIOSH-approved RespiratorWith an appropriate particulate filter.Necessary when handling the powder outside of a contained environment or when there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A structured operational plan is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Handling and Preparation of Solutions
  • All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • When weighing the compound, use a balance with a draft shield.

  • For preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a sealed, labeled container for hazardous waste.

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust. Place the absorbent material into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Emergency Procedures: Accidental Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.

  • Solid Waste: Place contaminated solids (e.g., unused compound, contaminated absorbents) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of all used PPE, such as gloves and disposable gowns, as hazardous waste.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal procedures, the following diagrams illustrate the key decision-making processes.

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh in Fume Hood don_ppe->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste as Hazardous decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: A flowchart illustrating the standard operating procedure for handling this compound.

This compound Spill Response This compound Spill Response cluster_cleanup Cleanup Procedure spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate secure Secure the Spill Area evacuate->secure don_ppe Don Appropriate PPE secure->don_ppe contain Contain the Spill don_ppe->contain absorb Absorb/Sweep Up Material contain->absorb collect Collect in Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_materials Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose_materials report Report the Incident dispose_materials->report

Caption: A logical diagram outlining the step-by-step response to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.